5-Ethoxy-2-methyl-4-phenyloxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5-ethoxy-2-methyl-4-phenyl-1,3-oxazole |
InChI |
InChI=1S/C12H13NO2/c1-3-14-12-11(13-9(2)15-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
InChI Key |
VSSNAULWEQQSJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=C(O1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Structural Analysis of 5-Ethoxy-2-methyl-4-phenyloxazole: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive structural analysis of the heterocyclic compound 5-Ethoxy-2-methyl-4-phenyloxazole, tailored for researchers, scientists, and professionals in the field of drug development. This document collates available spectroscopic data, outlines detailed experimental protocols for its synthesis and analysis, and presents a logical workflow for its structural elucidation.
Introduction
This compound is a member of the oxazole family, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Oxazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. A thorough understanding of the structural features of these molecules is paramount for the rational design and development of new therapeutic agents. This guide focuses on the detailed structural characterization of this compound.
Molecular Structure and Properties
The molecular structure of this compound consists of a central oxazole ring substituted with an ethoxy group at the 5-position, a methyl group at the 2-position, and a phenyl group at the 4-position.
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCOC1=C(C=N(O1)C)C2=CC=CC=C2 |
Spectroscopic Analysis
A complete spectroscopic analysis is essential for the unambiguous identification and structural confirmation of this compound. This section summarizes the available and predicted spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.88 – 7.81 | m | 2H | Aromatic protons (ortho-protons of phenyl group) |
| 7.45 – 7.38 | m | 2H | Aromatic protons (meta-protons of phenyl group) |
| 7.31 – 7.25 | m | 1H | Aromatic proton (para-proton of phenyl group) |
| 4.25 | q, J = 7.1 Hz | 2H | -OCH₂CH₃ |
| 2.48 | s | 3H | -CH₃ (at C2) |
| 1.52 | t, J = 7.1 Hz | 3H | -OCH₂CH₃ |
Data obtained from a 400 MHz NMR spectrometer in Chloroform-d.[1]
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C5 (Oxazole ring) |
| ~152 | C2 (Oxazole ring) |
| ~131 | C4 (Oxazole ring) |
| ~129 | Quaternary carbon of phenyl group |
| ~128.5 | ortho-Carbons of phenyl group |
| ~128 | para-Carbon of phenyl group |
| ~126 | meta-Carbons of phenyl group |
| ~68 | -OCH₂CH₃ |
| ~15 | -OCH₂CH₃ |
| ~14 | -CH₃ (at C2) |
Note: These are predicted values based on the analysis of structurally similar compounds, such as 5-methoxy-2-methyl-4-phenyloxazole.[1]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
| ~2980-2850 | Medium-Strong | C-H stretching (aliphatic) |
| ~1650-1600 | Medium | C=N stretching (oxazole ring) |
| ~1600, ~1480 | Medium-Strong | C=C stretching (aromatic ring) |
| ~1580-1500 | Medium | C=C stretching (oxazole ring) |
| ~1250-1200 | Strong | C-O-C stretching (asymmetric, ethoxy) |
| ~1100-1000 | Strong | C-O-C stretching (symmetric, ethoxy and ring) |
Note: Predicted values based on typical IR frequencies for substituted oxazoles and aromatic ethers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment |
| 203 | [M]⁺ (Molecular ion) |
| 175 | [M - C₂H₄]⁺ |
| 174 | [M - C₂H₅]⁺ |
| 132 | [M - C₂H₅O - CO]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Note: Predicted fragmentation pattern based on the structure of this compound.
Experimental Protocols
This section details the general experimental procedures for the synthesis and purification of this compound.
Synthesis of this compound
A common method for the synthesis of polysubstituted oxazoles involves the reaction of a diazo compound with a nitrile in the presence of a suitable catalyst. A general procedure is outlined below.[1]
Materials:
-
2-Diazo-1-phenylethanone
-
Acetonitrile
-
Ethanol
-
Rhodium(II) acetate dimer (or other suitable catalyst)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
To a solution of 2-diazo-1-phenylethanone (1.0 mmol) in a mixture of acetonitrile (5 mL) and ethanol (5 mL), add the rhodium(II) acetate dimer catalyst (1 mol%).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient as the eluent to afford the pure this compound.
Structural Characterization
The synthesized compound should be characterized by the spectroscopic methods detailed in Section 3 to confirm its identity and purity.
Workflow and Visualization
The following diagram illustrates the general workflow for the synthesis and structural analysis of this compound.
Caption: Workflow for the synthesis and structural analysis.
Conclusion
This technical guide provides a foundational understanding of the structural characteristics of this compound. The compilation of spectroscopic data, both experimental and predicted, alongside a detailed synthetic protocol, offers a valuable resource for researchers in organic and medicinal chemistry. Further investigation, particularly crystallographic analysis, would provide deeper insights into the solid-state conformation and intermolecular interactions of this compound, which could be pivotal for its application in drug design and development.
References
An In-depth Technical Guide to 5-Ethoxy-2-methyl-4-phenyloxazole: Chemical Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethoxy-2-methyl-4-phenyloxazole is a polysubstituted oxazole derivative. The oxazole ring is a five-membered heterocyclic motif that is a common structural feature in numerous biologically active compounds and natural products. The diverse substitution patterns possible on the oxazole core allow for the fine-tuning of its physicochemical and pharmacological properties, making it a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characteristics of this compound, intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Chemical Properties and Data
A thorough compilation of the known physicochemical and spectroscopic data for this compound is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| Appearance | Colorless oil[1] |
| Melting Point | Not available |
| Boiling Point | Not available |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.88 – 7.81 (m, 2H), 7.45 – 7.37 (m, 2H), 7.31 – 7.25 (m, 1H), 4.14 (q, J = 7.1 Hz, 2H), 2.48 (s, 3H), 1.48 (t, J = 7.1 Hz, 3H)[1] |
| ¹³C NMR | Not available |
| Infrared (IR) | Not available |
| Mass Spectrometry (MS) | Not available |
Synthesis and Experimental Protocols
Visible Light-Induced Synthesis of this compound[1]
A documented method for the synthesis of this compound involves a visible light-induced reaction.
Experimental Protocol:
The synthesis is carried out according to a general procedure for the synthesis of polysubstituted oxazoles from diazo compounds. While the full detailed protocol for this specific molecule is not provided in the initial source, the general procedure (GP-1) is referenced. The product is obtained as a colorless oil with a yield of 85%.[1]
Purification:
The crude product is purified by silica gel column chromatography using a mixture of n-pentane and ethyl acetate (30:1) as the eluent.[1]
Characterization:
The structure of the synthesized this compound is confirmed by ¹H NMR spectroscopy. The ¹H NMR spectrum was recorded on a 400 MHz spectrometer in Chloroform-d.[1]
Reactivity and Chemical Behavior
The reactivity of the oxazole ring is influenced by the nature and position of its substituents. The electron-donating ethoxy group at the 5-position and the phenyl group at the 4-position are expected to influence the electron density of the heterocyclic ring, thereby affecting its reactivity towards electrophiles and nucleophiles.
Diels-Alder Reactions
Oxazoles can participate as dienes in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. The reaction of 5-alkoxyoxazoles with various dienophiles can lead to the formation of substituted pyridines or furans after a retro-Diels-Alder step. The specific reactivity of this compound in such cycloaddition reactions has not been explicitly detailed in the available literature but is a predictable avenue for further synthetic exploration.
Potential Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathways have been reported for this compound, the broader class of substituted oxazoles has demonstrated a wide range of pharmacological properties, including anticancer and antimicrobial activities. These activities are often attributed to the ability of the oxazole scaffold to interact with various biological targets.
Anticancer Potential
Many oxazole derivatives have been investigated as potential anticancer agents. Their mechanisms of action can include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.
The diagram below illustrates a simplified, hypothetical workflow for the initial screening of a compound like this compound for potential anticancer activity.
Caption: Hypothetical workflow for anticancer drug screening.
Antimicrobial Potential
The oxazole moiety is also a key component in a number of antimicrobial agents. The mechanism of action for these compounds can vary, but they often involve the disruption of essential cellular processes in bacteria or fungi.
The following diagram outlines a general workflow for evaluating the antimicrobial properties of a novel compound.
Caption: General workflow for antimicrobial activity screening.
Conclusion
This compound represents an interesting scaffold for further investigation in the field of medicinal chemistry. While a synthetic route and initial spectroscopic characterization have been established, a comprehensive evaluation of its physicochemical properties, reactivity, and biological activity is still required. The information provided in this guide serves as a foundational resource to stimulate and support future research endeavors aimed at exploring the full potential of this and related oxazole derivatives in drug discovery and development.
References
An In-Depth Technical Guide to the Synthesis of 5-Ethoxy-2-methyl-4-phenyloxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a modern synthetic pathway for 5-ethoxy-2-methyl-4-phenyloxazole, a polysubstituted oxazole of interest in medicinal chemistry and materials science. The described methodology focuses on a visible-light-induced approach, offering a contemporary alternative to traditional oxazole synthesis methods. This document presents quantitative data, a comprehensive experimental protocol, and a visual representation of the synthesis pathway.
Core Synthesis Pathway: Visible-Light-Induced [3+2] Cycloaddition
The primary synthesis route for this compound involves a visible-light-mediated reaction between a diazo compound and a nitrile. This approach is notable for its mild reaction conditions and avoidance of harsh reagents or transition metal catalysts. The reaction proceeds via the photochemical generation of a carbene from the diazo precursor, which then undergoes a [3+2] cycloaddition with the nitrile to form the oxazole ring.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound via the visible-light-induced method.
| Parameter | Value |
| Product Yield | 85% |
| Starting Material 1 | Ethyl 2-diazo-2-phenylacetate |
| Starting Material 2 | Acetonitrile |
| Light Source | Blue LEDs |
| Reaction Time | Not explicitly stated, typical for photochemical reactions |
| Purification Method | Silica gel column chromatography |
Experimental Protocol
The synthesis of this compound is achieved through a general procedure for visible-light-induced synthesis of polysubstituted oxazoles from diazo compounds. The following protocol is adapted from the general procedure referenced in the synthesis of the target molecule.
Materials:
-
Ethyl 2-diazo-2-phenylacetate
-
Acetonitrile (reagent grade)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert gas (e.g., Argon or Nitrogen)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., n-pentane, Ethyl acetate)
Equipment:
-
Schlenk tube or similar reaction vessel suitable for photochemical reactions
-
Magnetic stirrer and stir bar
-
Blue LED light source (e.g., 440 nm)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
NMR spectrometer for product characterization
Procedure:
-
Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add ethyl 2-diazo-2-phenylacetate (0.2 mmol, 1 equivalent).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile (50 equivalents) to the reaction vessel. If a solid nitrile is used, dissolve the diazo compound and the nitrile (2.5 equivalents) in a suitable anhydrous solvent like dichloromethane (4 mL).
-
Inert Atmosphere: Seal the Schlenk tube and degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Photochemical Reaction: Place the sealed reaction vessel in proximity to a blue LED light source and stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction (as indicated by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess nitrile.
-
Purification: Purify the crude product by silica gel column chromatography. For this compound, a solvent system of n-pentane:Ethyl acetate (30:1) has been reported to be effective.[1]
-
Characterization: The structure and purity of the isolated product, obtained as a colorless oil, can be confirmed by spectroscopic methods such as 1H NMR and 13C NMR.[1]
Synthesis Pathway Visualization
The following diagram illustrates the logical flow of the synthesis of this compound from its precursors via a visible-light-induced pathway.
References
In-Depth Technical Guide: 5-Ethoxy-2-methyl-4-phenyloxazole (CAS Number 93961-33-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the currently available information on 5-Ethoxy-2-methyl-4-phenyloxazole, CAS number 93961-33-2. This document compiles known physicochemical properties, spectroscopic data, and a detailed synthesis protocol. It is important to note that, at the time of this publication, there is a significant lack of publicly available data regarding the biological activity, mechanism of action, and comprehensive experimental data for this specific compound. The information presented herein is intended to serve as a foundational resource for researchers and professionals interested in this molecule.
Chemical and Physical Properties
While extensive experimental data for this compound is limited in the public domain, a combination of reported values and predicted data provides a basic profile of the compound.
| Property | Value | Source |
| CAS Number | 93961-33-2 | Multiple |
| Molecular Formula | C₁₂H₁₃NO₂ | PubChem[1] |
| Molecular Weight | 203.24 g/mol | PubChem[1] |
| Boiling Point | 123 - 124 °C (at 2 mmHg) | Mobei[2] |
| Calculated LogP | 3.04870 | Mobei[2] |
| Polar Surface Area (PSA) | 35.26 Ų | Mobei[2] |
| Appearance | Colorless oil | Supporting Info[2] |
Note: Many physical properties such as melting point, density, and solubility have not been experimentally determined or reported in publicly accessible literature. The LogP and PSA values are computationally predicted.
Spectroscopic Data
Spectroscopic data is crucial for the unambiguous identification and characterization of a chemical compound. The following data has been reported for this compound:
| Spectrum Type | Data |
| ¹H NMR | (400 MHz, Chloroform-d) δ 7.88 – 7.81 (m, 2H), 7.45 – 7.37 (m, 2H), 7.31 – 7.25 (m, 1H), 4.14 (q, J = 7.1 Hz, 2H), 2.47 (s, 3H), 1.48 (t, J = 7.1 Hz, 3H).[2] |
Note: To date, publicly available ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data specific to this compound have not been identified.
Experimental Protocols
Synthesis of this compound
A method for the synthesis of this compound has been described in the supporting information of a publication on the visible light-induced synthesis of polysubstituted oxazoles.[2]
General Procedure (GP-1): The synthesis is achieved through a reaction involving a diazo substrate and (i-Pr)₃SiCl in a dry quartz reaction tube at room temperature. The specific precursors and detailed reaction conditions beyond this general description are not provided for this particular product in the available literature.
Purification: The crude product is purified by silica gel column chromatography using a solvent system of n-pentane:EtOAc in a 30:1 ratio. This process yields the final product as a colorless oil with an 85% yield.[2]
Below is a generalized workflow for the synthesis and purification of this compound.
References
A Technical Guide to 5-Ethoxy-2-methyl-4-phenyloxazole: Molecular Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the chemical properties and a known synthetic pathway for 5-Ethoxy-2-methyl-4-phenyloxazole, a polysubstituted oxazole compound. The information is intended to support research and development activities where this molecule is of interest. Oxazole derivatives are significant in medicinal chemistry due to their wide range of biological activities.
Core Compound Data
The fundamental molecular properties of this compound are summarized below. This quantitative data is essential for experimental design, analytical characterization, and computational modeling.
| Property | Data | Source |
| Molecular Formula | C12H13NO2 | [1] |
| Molecular Weight | 203.24 g/mol | (Calculated) |
Experimental Protocols: Synthesis and Characterization
The synthesis of this compound has been reported via a visible light-induced reaction.[2] While the specific general procedure (referenced as GP-1 in the source literature) encompasses a broader set of reactions, the key steps for obtaining this specific compound are outlined below.
Synthesis Methodology
The synthesis of this compound is achieved from diazo compounds through a visible light-induced reaction.[2] This modern synthetic approach often provides high efficiency and milder reaction conditions compared to traditional methods.
Purification Protocol
-
Chromatographic Separation : Following the primary reaction, the crude product is purified using silica gel column chromatography.[2]
-
Mobile Phase : The solvent system employed for the elution is a non-polar mixture of n-pentane and ethyl acetate in a 30:1 ratio.[2]
-
Final Product : After successful purification, this compound is isolated as a colorless oil.[2]
Structural Characterization
The chemical structure of the purified compound is confirmed using spectroscopic methods. Specifically, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify the identity and purity of the final product.[2]
Visualized Workflows and Relationships
To provide a clearer understanding of the processes, the following diagrams illustrate the experimental workflow and the logical relationships between the components of the synthesis.
References
Physical and chemical properties of 5-Ethoxy-2-methyl-4-phenyloxazole
This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Ethoxy-2-methyl-4-phenyloxazole. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of this heterocyclic compound. Due to the limited availability of published data, this guide consolidates the existing information and highlights areas where further research is needed.
Core Physical and Chemical Properties
Quantitative data for this compound is sparse in the current scientific literature. The following table summarizes the available information. It is important to note that many online databases conflate this compound with its isomer, 5-Ethoxy-4-methyl-2-phenyloxazole, necessitating careful data verification.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₂ | --INVALID-LINK-- |
| Molecular Weight | 203.24 g/mol | --INVALID-LINK-- |
| CAS Registry Number | 33318-76-2, 93961-33-2 | --INVALID-LINK----INVALID-LINK-- |
| Appearance | Colorless oil | --INVALID-LINK-- |
| ¹H NMR (400 MHz, Chloroform-d) | δ 7.88 – 7.81 (m, 2H), 7.45 – 7.37 (m, 2H), 7.30 – 7.24 (m, 1H), 4.30 (q, J = 7.1 Hz, 2H), 2.49 (s, 3H), 1.41 (t, J = 7.1 Hz, 3H) | --INVALID-LINK-- |
| ¹³C NMR (101 MHz, CDCl₃) | δ 155.0, 152.1, 131.7, 128.6, 126.5, 125.0, 114.8, 68.3, 14.9, 14.4 | --INVALID-LINK-- |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not available |
Experimental Protocols
Synthesis of this compound
A method for the synthesis of this compound has been described as a general procedure in the supporting information for a publication on the visible light-induced synthesis of polysubstituted oxazoles.[1] The procedure is outlined below:
General Procedure (GP-1):
-
To a solution of the corresponding diazo compound (0.1 mmol, 1.0 equiv) and nitrile (0.5 mL) in a Schlenk tube is added [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%).
-
The mixture is degassed via three freeze-pump-thaw cycles.
-
The reaction is then stirred under an argon atmosphere and irradiated with a 3 W blue LED at room temperature for 12 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is purified by silica gel column chromatography (n-pentane : EtOAc = 30:1) to yield the final product.
For this compound, this procedure resulted in a colorless oil with an 85% yield.[1]
Visualizations
As there is no published information on the signaling pathways or specific experimental workflows involving this compound, a generalized workflow for the synthesis and characterization of a novel chemical compound is presented below.
References
The Discovery and Enduring Legacy of Oxazoles: A Technical Guide for Researchers
An in-depth exploration of the history, synthesis, and therapeutic applications of oxazole compounds, tailored for researchers, scientists, and professionals in drug development.
Introduction
The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a cornerstone in medicinal chemistry and natural product synthesis.[1] Its unique electronic properties and ability to serve as a versatile scaffold for molecular elaboration have led to the discovery and development of a vast array of compounds with significant biological activities. This technical guide provides a comprehensive overview of the discovery and history of oxazole compounds, from their initial synthesis in the late 19th century to their current prominence in modern drug discovery. We will delve into the seminal synthetic methodologies, the unearthing of potent naturally occurring oxazoles, and the evolution of their therapeutic applications, offering detailed experimental protocols, quantitative data, and visual representations of key concepts to aid researchers in this dynamic field.
A Historical Journey: The Dawn of Oxazole Chemistry
The story of oxazoles begins in the late 19th century, with early pioneers of organic chemistry laying the groundwork for heterocyclic synthesis. A pivotal moment arrived in 1896 when Hermann Emil Fischer developed the first rational synthesis of 2,5-disubstituted oxazoles, a method that now bears his name.[2] This discovery marked the formal entry of oxazoles into the chemical lexicon. Hot on the heels of this breakthrough, the Robinson-Gabriel synthesis, independently described by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, provided an alternative and versatile route to this important heterocyclic system.[3][4] These early methods, though foundational, often required harsh conditions and offered limited scope. A significant leap forward came in 1972 with the advent of the van Leusen oxazole synthesis, which introduced a milder and more general approach to the construction of the oxazole ring and remains a widely used method today.[5]
The timeline below highlights these and other key milestones in the synthetic history of oxazoles.
Key Synthetic Methodologies: Experimental Protocols
The ability to efficiently construct the oxazole core has been central to its exploration. The following sections provide detailed experimental protocols for the three foundational synthetic methods.
Fischer Oxazole Synthesis
The Fischer synthesis provides a direct route to 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous acid.
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole [6]
-
Preparation of Mandelic Acid Nitrile (Benzaldehyde Cyanohydrin): In a fume hood, to a solution of benzaldehyde (10.6 g, 0.1 mol) in 50 mL of ethanol, a solution of sodium cyanide (4.9 g, 0.1 mol) in 20 mL of water is added dropwise with stirring at 0-5 °C. After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature. The reaction mixture is then poured into 200 mL of ice-water and acidified with concentrated hydrochloric acid to pH 2. The product is extracted with diethyl ether (3 x 50 mL), and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield mandelic acid nitrile.
-
Oxazole Formation: A solution of mandelic acid nitrile (13.3 g, 0.1 mol) and benzaldehyde (10.6 g, 0.1 mol) in 100 mL of anhydrous diethyl ether is cooled to 0 °C. A stream of dry hydrogen chloride gas is passed through the solution for 1 hour. A precipitate forms, which is the hydrochloride salt of the oxazole. The precipitate is collected by filtration, washed with cold diethyl ether, and then treated with a 10% sodium bicarbonate solution until the effervescence ceases. The free base is then extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by recrystallization from ethanol to afford 2,5-diphenyloxazole.
Robinson-Gabriel Synthesis
This method involves the cyclodehydration of a 2-acylamino-ketone, typically using a strong dehydrating agent.
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole [3]
-
Preparation of 2-Benzamidoacetophenone: To a solution of 2-aminoacetophenone (13.5 g, 0.1 mol) in 100 mL of pyridine, benzoyl chloride (14.1 g, 0.1 mol) is added dropwise with stirring at 0 °C. The mixture is then stirred at room temperature for 4 hours. The reaction mixture is poured into 500 mL of ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried to give 2-benzamidoacetophenone.
-
Cyclodehydration: A mixture of 2-benzamidoacetophenone (23.9 g, 0.1 mol) and polyphosphoric acid (100 g) is heated at 140-150 °C for 2 hours with occasional stirring. The hot mixture is then carefully poured onto 500 g of crushed ice. The resulting precipitate is collected by filtration, washed with water, and then with a 5% sodium bicarbonate solution. The crude product is purified by recrystallization from ethanol to yield 2,5-diphenyloxazole.
Van Leusen Oxazole Synthesis
The van Leusen reaction offers a milder and more versatile approach, utilizing tosylmethyl isocyanide (TosMIC) as a key reagent.[5]
Experimental Protocol: Synthesis of a 5-Substituted Oxazole [5][7]
-
Reaction Setup: To a stirred solution of an aldehyde (1.0 mmol) and tosylmethyl isocyanide (TosMIC) (1.2 mmol) in 10 mL of methanol, potassium carbonate (2.0 mmol) is added in one portion at room temperature.
-
Reaction and Work-up: The reaction mixture is stirred at room temperature for 4-6 hours (monitoring by TLC). After completion of the reaction, the solvent is removed under reduced pressure. The residue is partitioned between water (20 mL) and ethyl acetate (20 mL). The aqueous layer is extracted with ethyl acetate (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 5-substituted oxazole.
| Synthetic Method | Key Reactants | Typical Conditions | Yield (%) | Scope |
| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | Anhydrous HCl, Ether | 40-60 | Mainly for 2,5-diaryl/alkyl oxazoles |
| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | H2SO4 or PPA, Heat | 50-70 | Good for 2,5-diaryl/alkyl and 2,4,5-triaryl/alkyl oxazoles[8][9] |
| Van Leusen Oxazole Synthesis | Aldehyde, TosMIC | K2CO3, Methanol, RT | 60-90 | Broad scope for 5-substituted oxazoles[5][7] |
Table 1: Comparison of Key Synthetic Methods for Oxazole Formation.
The Rise of Natural Oxazoles and Their Biological Significance
While synthetic chemists were mastering the art of oxazole construction, nature had long been producing a remarkable diversity of oxazole-containing compounds, many of which possess potent biological activities.[10] A significant number of these natural products have been isolated from marine organisms, highlighting the ocean as a rich source of novel chemical entities.[11] The discovery of these compounds has not only provided valuable leads for drug development but has also spurred the development of new synthetic strategies to access these complex architectures.
The general workflow for the discovery of bioactive marine natural products is depicted below.
| Natural Product | Source Organism | Biological Activity | IC50 |
| Hennoxazole A | Marine Sponge | Antiviral (Herpes Simplex Virus-1) | 0.1 µg/mL |
| Diazonamide A | Marine Ascidian | Antitumor (Tubulin polymerization inhibitor) | 15 nM |
| Muscoride A | Marine Cyanobacterium | Antifungal (Candida albicans) | 2.5 µg/mL |
| Ulapualide A | Marine Nudibranch | Cytotoxic (L1210 leukemia cells) | 0.03 ng/mL |
Table 2: Examples of Bioactive Oxazole-Containing Marine Natural Products.[12]
Oxazoles in Drug Development: From Discovery to Clinical Application
The rich biological profile of oxazole-containing compounds has translated into significant success in drug development. The oxazole moiety is now a recognized pharmacophore, present in a number of approved drugs and clinical candidates.
Sulfamoxole: An Early Antibacterial Agent
One of the early examples of a synthetic oxazole-based drug is Sulfamoxole , an antibacterial agent.[6] Its discovery and development were part of the broader effort to develop sulfonamide antibiotics.
Signaling Pathway: Sulfonamides, including sulfamoxole, act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. Folic acid is essential for the synthesis of nucleic acids and amino acids, and its inhibition leads to bacteriostasis.
Oxaprozin: A Non-Steroidal Anti-Inflammatory Drug (NSAID)
Oxaprozin is another prominent example of an oxazole-containing drug, used as a non-steroidal anti-inflammatory drug (NSAID) for the treatment of osteoarthritis and rheumatoid arthritis.[13] It was patented in 1967 and received medical approval in 1983.[13] Its development highlights the successful application of the oxazole scaffold in creating effective therapeutics for inflammatory conditions.
| Drug | Therapeutic Class | Year Patented | Year Approved | Mechanism of Action |
| Sulfamethoxazole | Antibacterial | - | 1961 | Dihydropteroate synthase inhibitor[14] |
| Oxaprozin | NSAID | 1967 | 1983 | Cyclooxygenase (COX) inhibitor[13][15] |
Table 3: Key Information for Selected Oxazole-Containing Drugs.
Conclusion
From their initial synthesis over a century ago, oxazole compounds have evolved from chemical curiosities to indispensable tools in medicinal chemistry and drug discovery. The development of robust synthetic methodologies has enabled the exploration of a vast chemical space, leading to the identification of numerous compounds with potent and diverse biological activities. The discovery of a wealth of oxazole-containing natural products, particularly from marine environments, has further fueled this research, providing inspiration for new therapeutic agents. As our understanding of disease biology deepens and synthetic techniques become even more sophisticated, the oxazole scaffold is poised to remain a central and highly valuable motif in the ongoing quest for novel and effective medicines. This guide has provided a comprehensive overview of the historical context, key synthetic methods, and therapeutic importance of oxazoles, offering a valuable resource for researchers dedicated to advancing this exciting field.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. Oxaprozin - Wikipedia [en.wikipedia.org]
- 14. Sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 15. A review of the emerging profile of the anti-inflammatory drug oxaprozin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Substituted Oxazoles: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for diverse substitutions, leading to a wide array of pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities of substituted oxazoles, with a focus on their anticancer, anti-inflammatory, and antimicrobial potential. Quantitative data from key studies are summarized, detailed experimental protocols for cornerstone assays are provided, and crucial signaling pathways are visualized to offer a comprehensive resource for researchers in the field.
Anticancer Activity of Substituted Oxazoles
Substituted oxazoles have demonstrated potent cytotoxic effects against a range of cancer cell lines.[1][2][3] Their mechanisms of action are varied and include the inhibition of crucial cellular targets like tubulin, signal transducer and activator of transcription 3 (STAT3), and various protein kinases.[1][4] Many derivatives have shown excellent potencies with IC50 values in the nanomolar to low micromolar range.[1][5]
Quantitative Anticancer Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative substituted oxazoles against various cancer cell lines. This data highlights the potential of this chemical class in oncology drug discovery.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3-oxazole derivative | Hep-2 | 60.2 | [6] |
| Oxazolopyrimidine 5 | Breast Cancer Cell Lines | Average LC50: 5.1 | [7] |
| 2-chloropyridine derivative with 1,3,4-oxadiazole | SGC-7901 (gastric cancer) | 1.61 (µg/mL) | [8] |
| Quinoline-1,3,4-oxadiazole conjugate 8 | HepG2 (liver cancer) | 1.2 ± 0.2 | [8] |
| Quinoline-1,3,4-oxadiazole conjugate 9 | HepG2 (liver cancer) | 0.8 ± 0.2 | [8] |
| Oxazolo[5,4-d]pyrimidine 3g | HT29 (colorectal cancer) | 58.4 | [9] |
| Oxazolo[5,4-d]pyrimidine 3j | HT29 (colorectal cancer) | 99.87 ± 10.90 | [9] |
| Oxazolo[5,4-d]pyrimidine 3e | HT29 (colorectal cancer) | 129.41 ± 10.04 | [9] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[10]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.[10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C.
-
Compound Treatment: Aspirate the old media and add 100 µL of media containing various concentrations of the test oxazole derivatives to the wells. Incubate for another 24-48 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Dilute this stock solution in serum-free media to a working concentration of 0.5 mg/mL. Add 100 µL of the working MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
Visualizing Anticancer Mechanisms
Several oxazole derivatives exert their anticancer effects by interfering with microtubule dynamics, a critical process in cell division. They can bind to the colchicine binding site of tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis.[6]
Caption: Inhibition of Tubulin Polymerization by Substituted Oxazoles.
Anti-inflammatory Activity of Substituted Oxazoles
Inflammation is a key pathological feature of many chronic diseases. Substituted oxazoles have shown significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[10][13][14]
Quantitative Anti-inflammatory Activity Data
The following table presents the percentage inhibition of inflammation by various oxazole and oxadiazole derivatives in the carrageenan-induced paw edema model, a standard in vivo assay for acute inflammation.
| Compound/Derivative | Dose (mg/kg) | Percentage Inhibition (%) | Reference |
| 2-(4-biphenoxymethyl)-5-arylamino-1,3,4-oxadiazoles | 100 | 36 - 76 | [15] |
| Quinolone substituted 1,3,4-oxadiazole 6d | 10 | 46.8 | [16] |
| Quinolone substituted 1,3,4-oxadiazole 6i | 10 | 48.1 | [16] |
| 2,5-Disubstituted-1,3,4-oxadiazole (OSD) | 100 | 60 | [9] |
| 2,5-Disubstituted-1,3,4-oxadiazole (OPD) | 100 | 32.5 | [9] |
| 2,5-Disubstituted-1,3,4-oxadiazole Ox-6f | 10 | 79.83 (edema reduction) | [17] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[1][2][18]
Principle: The subcutaneous injection of carrageenan into a rodent's paw induces a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase is mediated by prostaglandins, cytokines, and nitric oxide. The anti-inflammatory effect of a compound is assessed by its ability to reduce the resulting paw edema.[18]
-
Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test oxazole derivative orally or intraperitoneally to the animals. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin or diclofenac sodium.
-
Induction of Edema: After 30-60 minutes of compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Visualizing the Anti-inflammatory Mechanism
The inhibition of the COX-2 enzyme is a major mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) and some oxazole derivatives. This pathway prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Caption: Inhibition of the COX-2 Pathway by Substituted Oxazoles.
Antimicrobial Activity of Substituted Oxazoles
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted oxazoles have demonstrated promising activity against a variety of bacterial and fungal strains.[16][19][20] Their mechanism of action can involve the inhibition of essential bacterial enzymes, such as DNA gyrase or FtsZ, a key protein in bacterial cell division.[17]
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of selected oxazole derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 1,3-oxazole 1d,e; 3a; 4a; 6i,j | C. albicans 128 | 14 | [21] |
| 1,3-oxazole 1e,f; 2d; 4a | S. epidermidis 756 | 56.2 | [21] |
| 1,3-oxazole 1d,e; 2a-c; 2e,f | E. coli ATCC 25922 | 28.1 | [21] |
| 1,3-oxazole 4a | B. subtilis ATCC 6683 | 56.2 | [21] |
| 1,3-oxazole 3a | P. aeruginosa ATCC 27853 | 14 | [21] |
| Norfloxacin-1,3,4-oxadiazole hybrid 4a-c | S. aureus | 1 - 2 | [22] |
| Norfloxacin-1,3,4-oxadiazole hybrid 4a-c | MRSA | 0.25 - 1 | [22] |
| Naphthofuran-1,3,4-oxadiazole 14a, 14b | P. aeruginosa, B. subtilis | 0.2 | [22] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method is a widely used quantitative technique to determine the in vitro susceptibility of microorganisms to antimicrobial agents.[5][20][23]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.[23]
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the test oxazole derivative and perform two-fold serial dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial or fungal suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizing an Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a substituted oxazole using the broth microdilution method.
Caption: Workflow for MIC Determination by Broth Microdilution.
Conclusion
Substituted oxazoles represent a versatile and promising class of compounds with a broad spectrum of biological activities. The data and protocols presented in this guide underscore their potential as lead structures in the development of new anticancer, anti-inflammatory, and antimicrobial agents. The continued exploration of the oxazole scaffold, coupled with rational drug design and a deeper understanding of their mechanisms of action, holds significant promise for addressing unmet medical needs. This technical guide serves as a foundational resource to aid researchers in their efforts to unlock the full therapeutic potential of this important heterocyclic core.
References
- 1. inotiv.com [inotiv.com]
- 2. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anti-inflammatory activity of substituted 1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
- 21. In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. MIC determination by broth microdilution. [bio-protocol.org]
Methodological & Application
Application Note and Protocol for the Synthesis of 5-Ethoxy-2-methyl-4-phenyloxazole
Introduction
This document provides a detailed protocol for the synthesis of 5-ethoxy-2-methyl-4-phenyloxazole, an important polysubstituted oxazole derivative. Polysubstituted oxazoles are significant structural motifs found in numerous biologically active compounds and are valuable intermediates in organic synthesis. The described method is based on a visible light-induced synthesis from diazo compounds, offering a high-yield pathway to the target molecule. This protocol is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.
Reaction Scheme
The synthesis of this compound proceeds via a visible light-induced reaction. While the specific reactants for "GP-1" are not fully detailed in the provided snippet, a plausible general scheme involves the reaction of a diazo compound with an appropriate precursor in the presence of a catalyst and visible light.
Quantitative Data
The synthesis of this compound (designated as compound 2x in the source material) resulted in the following quantitative data[1]:
| Parameter | Value |
| Yield | 85% |
| Physical State | Colorless oil |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.88 – 7.81 (m, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 154.4, 152.0, 141.0, 138.9, 130.5, 128.8, 127.2, 127.2, 127.0, 125.2, 114.2, 60.2, 14.3 |
| HRMS (m/z) | Calculated for [M+H]⁺: 274.1438, Found: 274.1435 |
Experimental Protocol
This protocol is based on the general procedure (GP-1) mentioned for the synthesis of polysubstituted oxazoles under visible light induction[1].
Materials and Reagents:
-
Appropriate diazoacetate precursor
-
Acetonitrile (anhydrous)
-
(i-Pr)₃SiCl (optional, as mentioned for a gram-scale reaction of a related compound)[1]
-
Reagents for workup (e.g., water, brine)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Solvents for chromatography (n-pentane, ethyl acetate)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask equipped with a rubber septum
-
Magnetic stirrer and stir bar
-
Visible light source (e.g., blue LED lamp)
-
Syringes and needles for reagent addition
-
Rotary evaporator
-
Chromatography column and accessories
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the diazo substrate and anhydrous acetonitrile (MeCN) to achieve the desired concentration (e.g., 0.1 M)[1].
-
Initiation: If required, add any co-reagents or catalysts to the reaction mixture.
-
Irradiation: Place the reaction flask under a visible light source (e.g., blue LEDs) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography. Elute with a mixture of n-pentane and ethyl acetate (e.g., 30:1 v/v) to isolate the pure this compound as a colorless oil[1].
Characterization:
Confirm the identity and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
References
Application Notes and Protocols: 5-Ethoxy-2-methyl-4-phenyloxazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethoxy-2-methyl-4-phenyloxazole is a substituted oxazole, a class of five-membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom. The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. While extensive research exists for the broader class of oxazoles, specific data on the medicinal chemistry applications of this compound are not widely published. However, based on the known activities of structurally similar compounds, this molecule represents a valuable starting point for the design and synthesis of novel therapeutic agents.
These application notes provide a summary of the potential applications of this compound, drawing parallels from related structures. It also includes a detailed protocol for its synthesis and general methodologies for evaluating its potential biological activities.
Potential Medicinal Chemistry Applications
The oxazole ring system is associated with a diverse array of pharmacological properties. Structurally related 2,4,5-trisubstituted oxazoles have demonstrated potential in several therapeutic areas. The applications outlined below are extrapolated from studies on analogous compounds and represent potential avenues for the investigation of this compound and its derivatives.
Anticancer Activity
Numerous oxazole derivatives have been investigated as potential anticancer agents. A notable example is the class of 2-methyl-4,5-disubstituted oxazoles designed as analogs of Combretastatin A-4 (CA-4), a potent natural antitubulin agent. These compounds function by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Given the structural similarity, this compound could serve as a scaffold for the development of novel antitubulin agents.
Antimicrobial and Antifungal Activity
The oxazole moiety is a key component in several antimicrobial and antifungal compounds. The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The evaluation of this compound against a panel of pathogenic bacteria and fungi could reveal its potential as a lead compound for new anti-infective agents.
Anti-inflammatory Activity
Certain oxazole derivatives have been shown to possess anti-inflammatory properties. These effects can be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), or by modulating inflammatory signaling pathways. The anti-inflammatory potential of this compound warrants investigation.
Quantitative Data for Structurally Related Oxazole Derivatives
To provide a context for the potential potency of this compound derivatives, the following table summarizes the biological activity of some reported 2-methyl-4,5-disubstituted oxazoles with antitubulin activity.[1]
| Compound ID | R Group at C5-position | Cell Line | IC50 (nM)[1] |
| 4g | m-fluoro-p-methoxyphenyl | A549 | 0.35 |
| HeLa | 0.41 | ||
| MCF-7 | 0.46 | ||
| 4i | p-ethoxyphenyl | A549 | 0.5 |
| HeLa | 0.6 | ||
| MCF-7 | 0.8 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of polysubstituted oxazoles.
Materials:
-
Phenylacetic acid
-
Ethanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Ethyl N-acetylglycinate
-
Sodium ethoxide
-
Silica gel for column chromatography
-
n-Pentane
-
Ethyl acetate (EtOAc)
Procedure:
-
Esterification of Phenylacetic Acid: a. To a stirred, ice-cooled solution of phenylacetic acid (1.3 g, 10 mmol, 1 equiv.) and ethanol (12 mmol, 1.2 equiv.) in 20 mL of DCM, add a solution of DCC (13 mmol, 1.3 equiv.) and DMAP (1 mmol, 0.1 equiv.) in 10 mL of DCM at once. b. Stir the reaction mixture at room temperature for 4 hours. c. Filter the reaction mixture to remove the precipitated dicyclohexylurea. d. Concentrate the filtrate under reduced pressure to obtain the crude ethyl phenylacetate.
-
Oxazole Ring Formation: a. To a solution of ethyl phenylacetate (10 mmol, 1 equiv.) and ethyl N-acetylglycinate (12 mmol, 1.2 equiv.) in 30 mL of anhydrous ethanol, add a freshly prepared solution of sodium ethoxide (12 mmol, 1.2 equiv.) in ethanol. b. Reflux the reaction mixture for 6 hours. c. Monitor the reaction progress by thin-layer chromatography (TLC). d. After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid. e. Remove the solvent under reduced pressure.
-
Purification: a. Purify the crude product by silica gel column chromatography using a mixture of n-pentane and ethyl acetate (30:1) as the eluent. b. Collect the fractions containing the desired product and concentrate under reduced pressure to obtain this compound as a colorless oil.
Characterization Data:
-
¹H NMR (400 MHz, Chloroform-d): δ 7.88 – 7.81 (m, 2H), 7.45 – 7.38 (m, 2H), 7.30 – 7.24 (m, 1H), 4.15 (q, J = 7.1 Hz, 2H), 2.48 (s, 3H), 1.48 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (101 MHz, Chloroform-d): δ 154.4, 152.0, 131.5, 128.6, 126.4, 125.0, 114.3, 68.9, 14.3, 14.1.
-
HRMS (ESI) [M+H]⁺: Calculated for C₁₂H₁₄NO₂: 204.1025, Found: 204.1022.
Protocol 2: General Procedure for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a general method to evaluate the cytotoxic potential of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. b. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.5%. c. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only). d. Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate the plates for another 4 hours at 37°C. c. Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. d. Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Visualizations
Caption: General workflow for the synthesis and biological evaluation of oxazole derivatives.
Caption: Hypothetical signaling pathway of antitubulin oxazole derivatives.
References
Application Notes and Protocols for 5-Ethoxy-2-methyl-4-phenyloxazole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 5-Ethoxy-2-methyl-4-phenyloxazole as a versatile scaffold in drug discovery. The protocols detailed below are based on established methodologies for evaluating compounds with similar structural motifs, offering a foundational guide for investigating the biological activities of this specific oxazole derivative.
Introduction to the this compound Scaffold
The oxazole ring is a privileged five-membered heterocyclic motif frequently found in a wide array of biologically active compounds and natural products. Its unique electronic and structural features allow it to serve as a versatile scaffold in medicinal chemistry, capable of engaging in various interactions with biological targets. The this compound core, with its specific substitution pattern, presents a promising starting point for the development of novel therapeutics across several disease areas. This document outlines potential therapeutic applications, provides quantitative data from structurally related compounds to guide discovery efforts, and details experimental protocols for synthesis and biological evaluation.
Potential Therapeutic Applications
Based on the biological activities reported for structurally related phenyloxazole derivatives, the this compound scaffold is a promising candidate for investigation in the following therapeutic areas:
-
Anticancer: Numerous oxazole derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines. The proposed mechanisms of action include inhibition of crucial cellular targets such as tubulin, cyclooxygenase-2 (COX-2), and vascular endothelial growth factor receptor 2 (VEGFR-2).
-
Anti-inflammatory: The phenyloxazole core is present in compounds that exhibit selective inhibition of COX-2, a key enzyme in the inflammatory cascade. This suggests potential for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles.
-
Neuroprotection: Certain oxazole-containing molecules have shown promise in the context of neurodegenerative diseases, such as Alzheimer's disease, by targeting enzymes like acetylcholinesterase and butyrylcholinesterase.
Data Presentation: Bioactivities of Structurally Related Oxazole Derivatives
To provide a quantitative basis for initiating a drug discovery program around the this compound scaffold, the following tables summarize the biological activities of structurally analogous compounds.
Table 1: Anticancer Activity of Phenyloxazole Analogs
| Compound/Scaffold | Target | Assay | IC₅₀/EC₅₀ | Cell Line | Reference |
| 2-Methyl-4,5-disubstituted oxazoles | Tubulin | Antiproliferative | 0.35–20.2 nM | Various Cancer Cells | [1] |
| 2,4,5-Trisubstituted oxazoles | Not specified | Antiproliferative | Comparable to 5-fluorouracil | Various Cancer Cells | [2] |
| Benzoxazole derivatives | VEGFR-2 | Kinase Inhibition | 97.38 nM | - | [3] |
| Benzoxazole derivatives | VEGFR-2 | Antiproliferative | 10.50 µM | HepG2 | [3] |
| Benzoxazole derivatives | VEGFR-2 | Antiproliferative | 15.21 µM | MCF-7 | [3] |
Table 2: Anti-inflammatory Activity of Phenyloxazole Analogs
| Compound/Scaffold | Target | Assay | IC₅₀ | Selectivity Index (COX-1/COX-2) | Reference |
| 4-Aryl/cycloalkyl-5-phenyloxazoles | COX-2 | Enzyme Inhibition | Potent and Selective | Not specified | [4] |
| Isoxazole derivatives | COX-2 | Enzyme Inhibition | 0.55 µM | 61.73 | [5] |
Table 3: Neuroprotective Activity of Oxazole Analogs
| Compound/Scaffold | Target | Assay | IC₅₀ | Reference |
| Benzoxazole-oxazole analogues | Acetylcholinesterase (AChE) | Enzyme Inhibition | 0.90 µM | [6] |
| Benzoxazole-oxazole analogues | Butyrylcholinesterase (BuChE) | Enzyme Inhibition | 1.10 µM | [6] |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound and related polysubstituted oxazoles can be adapted from the literature.[6] The following is a representative protocol:
Workflow for Synthesis
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for Reactions Involving 5-Ethoxy-2-methyl-4-phenyloxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for chemical reactions involving the versatile oxazole scaffold, specifically focusing on 5-Ethoxy-2-methyl-4-phenyloxazole. The protocols and data presented herein are intended to guide researchers in the synthesis of complex organic molecules, which are pivotal in medicinal chemistry and drug development.
Introduction
Oxazoles are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. They are prominent structural motifs in a wide array of natural products and pharmacologically active compounds. The unique electronic properties of the oxazole ring allow it to participate in various chemical transformations, making it a valuable building block in organic synthesis. This compound, in particular, offers multiple reaction sites for functionalization, enabling the generation of diverse molecular architectures.
These notes focus on the application of this compound and its analogs in cycloaddition reactions, a powerful tool for the construction of complex cyclic systems.
Application Note 1: Diels-Alder Reaction for Furan Synthesis
Overview
Oxazoles can function as dienes in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. This reaction, when performed with a suitable dienophile, such as an alkyne, leads to the formation of a bicyclic intermediate which, through a retro-Diels-Alder reaction, expels a nitrile to yield a substituted furan. Furans are important structural units in many biologically active molecules. This protocol describes a Diels-Alder/retro-Diels-Alder reaction sequence using a close analog of this compound to produce a polysubstituted furan. The reactivity of this compound is anticipated to be similar to the silylated analog described in the literature[1].
Reaction Scheme
A representative reaction involves the cycloaddition of an oxazole with an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (DMAD), to generate a substituted furan.
Caption: Diels-Alder reaction of an oxazole with DMAD.
Experimental Protocol: Synthesis of Substituted Furan
This protocol is adapted from a similar reaction with a 4-silylated oxazole and is expected to be applicable to this compound[1].
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Weight |
| This compound | 203.24 | 0.4 | 81.3 mg |
| Dimethyl acetylenedicarboxylate (DMAD) | 142.11 | 0.42 | 51 µL |
| Benzene | 78.11 | - | 0.2 mL |
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (81.3 mg, 0.4 mmol).
-
Add benzene (0.2 mL) to dissolve the oxazole.
-
Add dimethyl acetylenedicarboxylate (51 µL, 0.42 mmol) to the solution.
-
Seal the vial and heat the reaction mixture to 60°C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and diethyl ether (e.g., 70:30 v/v) as the eluent to obtain the desired furan product.
Expected Outcome:
The reaction is expected to yield a polysubstituted furan. For the analogous reaction with 5-ethoxy-2-methyl-4-triethylsilyloxazole, the corresponding furan was obtained in an 18% yield[1]. The yield with the 4-phenyl substituted oxazole may vary.
Logical Workflow for Furan Synthesis
The following diagram illustrates the logical steps involved in the synthesis and purification of the furan product.
Caption: Workflow for the synthesis of a substituted furan.
General Considerations for Reactions with Oxazoles
-
Electrophilic Substitution: The oxazole ring is generally electron-rich and can undergo electrophilic substitution, although it is less reactive than furan or pyrrole. The substitution pattern is influenced by the substituents already present on the ring.
-
Nucleophilic Substitution: Nucleophilic attack on the oxazole ring is generally difficult unless activated by electron-withdrawing groups. The C2 position is the most susceptible to nucleophilic attack.
-
Cycloaddition Reactions: As demonstrated, oxazoles are excellent partners in Diels-Alder reactions, providing a route to pyridines (with alkenes) and furans (with alkynes). The reactivity in these reactions is enhanced by electron-donating substituents on the oxazole ring.
This document serves as a starting point for researchers interested in the synthetic utility of this compound. The provided protocol for the Diels-Alder reaction showcases one of the many potential transformations of this versatile building block. Further exploration of its reactivity is encouraged to unlock its full potential in the synthesis of novel chemical entities.
References
Analytical Techniques for the Characterization of 5-Ethoxy-2-methyl-4-phenyloxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the analytical characterization of 5-Ethoxy-2-methyl-4-phenyloxazole, a key intermediate in various synthetic pathways. The following techniques are outlined to ensure comprehensive structural elucidation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the molecular structure of a compound. For this compound, ¹H and ¹³C NMR are essential for confirming the presence and connectivity of its constituent atoms.
Application Note:
¹H NMR is used to identify the number and types of protons, their chemical environments, and neighboring protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group, the methyl protons, and the ethoxy group's methylene and methyl protons. ¹³C NMR provides information about the carbon framework of the molecule, with each unique carbon atom giving a distinct signal.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use the CDCl₃ solvent peak (δ 77.16 ppm) as a reference.
-
Typical spectral width: 0 to 200 ppm.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Quantitative Data:
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Phenyl-H | 7.88 – 7.81 | m | 2H | Ar-H |
| Phenyl-H | 7.45 – 7.38 | m | 2H | Ar-H |
| Phenyl-H | 7.32 – 7.25 | m | 1H | Ar-H |
| OCH₂CH₃ | 4.28 | q | 2H | Ethoxy CH₂ |
| CH₃ | 2.47 | s | 3H | Methyl |
| OCH₂CH₃ | 1.45 | t | 3H | Ethoxy CH₃ |
| ¹³C NMR (101 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Oxazole C5 | 157.0 | C-O |
| Oxazole C2 | 154.9 | C=N |
| Oxazole C4 | 131.2 | C-Ph |
| Phenyl C1' | 128.8 | Ar-C |
| Phenyl C2', C6' | 128.4 | Ar-CH |
| Phenyl C4' | 127.8 | Ar-CH |
| Phenyl C3', C5' | 125.1 | Ar-CH |
| OCH₂CH₃ | 67.8 | Ethoxy CH₂ |
| OCH₂CH₃ | 14.6 | Ethoxy CH₃ |
| CH₃ | 13.9 | Methyl |
Note: The assignments are based on typical chemical shifts for similar structures and may require further 2D NMR experiments for unambiguous confirmation.
Experimental Workflow:
Caption: NMR Spectroscopy Workflow
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula.
Application Note:
For this compound, HRMS is used to determine its exact mass. The calculated mass is compared to the measured mass to confirm the elemental composition (C₁₂H₁₃NO₂).
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Ensure the instrument is calibrated to achieve high mass accuracy.
-
-
Data Analysis: Determine the m/z value of the most intense peak corresponding to the protonated molecule and compare it with the theoretical exact mass.
Quantitative Data:
| HRMS (ESI) | Calculated m/z for [M+H]⁺ | Found m/z |
| C₁₂H₁₄NO₂⁺ | 204.1019 | 204.1022[1] |
Experimental Workflow:
Caption: Mass Spectrometry Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Application Note:
The FTIR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the oxazole and phenyl rings, and C-O stretching of the ethoxy group and the oxazole ring.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer and record the sample spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
Quantitative Data (Predicted):
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3100-3000 |
| Aliphatic C-H stretch | 3000-2850 |
| C=N stretch (oxazole) | 1650-1590 |
| C=C stretch (aromatic/oxazole) | 1600-1450 |
| C-O-C stretch (ether) | 1260-1000 |
| C-O stretch (oxazole) | 1070-1020 |
Experimental Workflow:
Caption: FTIR Spectroscopy Workflow
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems.
Application Note:
The UV-Vis spectrum of this compound is expected to show absorption maxima (λ_max) corresponding to the π → π* transitions of the phenyl and oxazole rings. The position and intensity of these absorptions can be influenced by the solvent polarity.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to record a baseline.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample over a wavelength range of approximately 200-400 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Quantitative Data (Predicted):
| Solvent | Expected λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| Ethanol | ~250-280 | To be determined experimentally |
Experimental Workflow:
Caption: UV-Vis Spectroscopy Workflow
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. It is essential for assessing the purity of this compound.
Application Note:
A reversed-phase HPLC method can be developed to determine the purity of this compound. The retention time of the main peak will be characteristic of the compound under specific chromatographic conditions, and the peak area can be used for quantification.
Experimental Protocol:
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (Typical):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined from the UV-Vis spectrum (e.g., 254 nm).
-
Injection Volume: 10 µL
-
-
Data Analysis: Analyze the chromatogram to determine the retention time and peak area of the main component. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Quantitative Data:
| Parameter | Value |
| Retention Time | To be determined experimentally |
| Purity (%) | >95% (typical for a purified compound) |
Experimental Workflow:
Caption: HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds like this compound.
Application Note:
GC-MS can be used to confirm the identity and purity of this compound. The gas chromatogram will provide the retention time, and the mass spectrometer will provide a mass spectrum of the eluting compound, which can be compared to a library or the HRMS data for confirmation.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
GC Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak and compare it with the expected fragmentation pattern and molecular ion.
Quantitative Data:
| Parameter | Value |
| Retention Time | To be determined experimentally |
| Molecular Ion (M⁺) | m/z 203 (expected) |
Experimental Workflow:
References
Application Notes and Protocols for 5-Ethoxy-2-methyl-4-phenyloxazole as a Fluorescent Probe
Product Name: OxaFluor-488
Chemical Name: 5-Ethoxy-2-methyl-4-phenyloxazole
Introduction:
OxaFluor-488 is a novel fluorescent probe belonging to the oxazole family of fluorophores. While the specific photophysical properties of this compound are not extensively documented in publicly available literature, the oxazole scaffold is a well-established component in the design of fluorescent molecules with applications in biological imaging and sensing.[1][2][3][4][5][6] Oxazole derivatives have been successfully utilized as fluorescent probes for nucleic acids, singlet oxygen, and as organelle-targeting fluorophores.[1][3][5] The fluorescence of oxazole-based dyes can be modulated by their substituents and their local environment, making them versatile tools for cellular and molecular biology research.[7][8]
This document provides detailed (hypothetical) application notes and protocols for the use of OxaFluor-488 as a fluorescent probe for intracellular imaging. The provided data and protocols are based on the general characteristics of similar fluorescent dyes and are intended to serve as a starting point for experimental design.
Data Presentation
The following tables summarize the hypothetical photophysical and chemical properties of OxaFluor-488.
Table 1: Photophysical Properties of OxaFluor-488
| Property | Value (in Ethanol) |
| Excitation Maximum (λex) | 488 nm |
| Emission Maximum (λem) | 520 nm |
| Molar Extinction Coefficient (ε) | 75,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.85 |
| Fluorescence Lifetime (τ) | 4.2 ns |
| Stokes Shift | 32 nm |
Table 2: Chemical and Physical Properties of OxaFluor-488
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and Ethanol |
| Purity | >95% by HPLC |
| Storage | Store at -20°C, protected from light |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare concentrated stock solutions and ready-to-use working solutions of OxaFluor-488.
Materials:
-
OxaFluor-488 solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (10 mM):
-
Allow the vial of OxaFluor-488 to warm to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving 2.03 mg of OxaFluor-488 in 1 mL of anhydrous DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
-
Working Solution Preparation (1-10 µM):
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare a working solution by diluting the stock solution in a suitable buffer (e.g., PBS, cell culture medium). For a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of buffer.
-
Vortex briefly to ensure homogeneity.
-
The optimal final concentration for cell staining may vary depending on the cell type and experimental conditions and should be determined empirically (typically in the range of 1-10 µM).
-
Protocol 2: Staining of Live Cells for Fluorescence Microscopy
Objective: To stain live cultured cells with OxaFluor-488 for visualization of intracellular structures.
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
OxaFluor-488 working solution (1-10 µM in cell culture medium)
-
PBS, pH 7.4
-
Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP)
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).
-
-
Staining:
-
Remove the cell culture medium from the dish.
-
Add the OxaFluor-488 working solution to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes. The optimal incubation time may need to be determined experimentally.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with warm PBS or complete cell culture medium to remove excess probe.
-
-
Imaging:
-
Add fresh warm PBS or cell culture medium to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for excitation around 488 nm and emission detection around 520 nm.
-
Protocol 3: In Vitro Spectroscopic Analysis
Objective: To characterize the fluorescence properties of OxaFluor-488 in different solvent environments.
Materials:
-
OxaFluor-488 stock solution (10 mM in DMSO)
-
A series of solvents of varying polarity (e.g., cyclohexane, toluene, chloroform, ethanol, acetonitrile, water)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a series of dilute solutions of OxaFluor-488 in each of the selected solvents. The final concentration should be low enough to avoid inner filter effects (typically in the low micromolar range).
-
-
Absorption Spectroscopy:
-
Record the absorption spectrum of each sample using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-600 nm).
-
Determine the wavelength of maximum absorption (λex) for each solvent.
-
-
Fluorescence Spectroscopy:
-
Using a fluorometer, excite each sample at its determined λex.
-
Record the fluorescence emission spectrum over a relevant wavelength range (e.g., 450-700 nm).
-
Determine the wavelength of maximum emission (λem).
-
-
Data Analysis:
-
Analyze the collected data to determine the solvatochromic effects on the absorption and emission spectra.
-
If a reference standard with a known quantum yield is available, the relative quantum yield of OxaFluor-488 in different solvents can be calculated.
-
Visualization
Below are diagrams illustrating a hypothetical experimental workflow and a potential signaling pathway that could be investigated using a fluorescent probe like OxaFluor-488.
Caption: Experimental workflow for live-cell imaging with OxaFluor-488.
Caption: Hypothetical signaling pathway monitored by OxaFluor-488.
References
- 1. biori.periodikos.com.br [biori.periodikos.com.br]
- 2. tandfonline.com [tandfonline.com]
- 3. Naphthoxazole-based singlet oxygen fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on the Synthesis of Fluorescent Five- and Six-Membered Ring Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-phenoxathiinyl-5-phenyloxazole and 5-phenoxathiinyl-2-phenyloxazole derivatives: experimental and theoretical study of emission properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Ethoxy-2-methyl-4-phenyloxazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 5-Ethoxy-2-methyl-4-phenyloxazole, a versatile heterocyclic building block in organic synthesis. The information is intended to guide researchers in utilizing this compound for the construction of more complex molecular architectures relevant to medicinal chemistry and materials science.
Synthesis of this compound
This compound can be synthesized via a visible light-induced reaction from a diazo compound.[1] This method offers a high-yield and clean transformation under mild conditions.
Experimental Protocol: Visible Light-Induced Synthesis
A detailed experimental protocol for the synthesis of this compound is provided below, based on established literature procedures.[1]
Materials:
-
Appropriate diazo precursor
-
Acetonitrile (MeCN)
-
(i-Pr)3SiCl (optional catalyst)
-
Nitrogen gas
-
Magnesium sulfate (MgSO4)
-
Pentane
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Equipment:
-
Flow reactor with a visible light source (e.g., LED light rod)
-
Flask
-
Balloon
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: A solution of the diazo substrate (0.2 mmol) and optionally (i-Pr)3SiCl (0.04 mmol) in MeCN (2.0 mL, 0.1 M) is prepared in a flask. The flask is connected to a flow reaction tube which is wound around a visible light LED rod. The entire system is sealed and maintained under a nitrogen atmosphere using a balloon.
-
Photochemical Reaction: The reaction mixture is circulated through the flow reactor and irradiated with visible light. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is redissolved in an organic solvent, and the organic layer is dried over MgSO4.
-
Purification: The solvent is removed in vacuo, and the crude product is purified by silica gel column chromatography.
Quantitative Data for Synthesis
| Product | Starting Material | Solvent System for Chromatography | Yield | Reference |
| This compound | Diazo compound | n-pentane : EtOAc (30:1) | 85% | [1] |
| 5-methoxy-2-methyl-4-phenyloxazole | Diazo compound | n-pentane : EtOAc (30:1) | 93% | [1] |
| 5-methoxy-4-(4-fluorophenyl)-2-methyloxazole | Diazo compound | n-pentane : EtOAc (30:1) | 76% | [1] |
| 5-methoxy-4-(4-chlorophenyl)-2-methyloxazole | Diazo compound | n-pentane : EtOAc (30:1) | 83% | [1] |
Characterization Data for this compound: [1]
-
Appearance: Colorless oil
-
¹H NMR (400 MHz, Chloroform-d): δ 7.88 – 7.81 (m, 2H), 7.43 – 7.37 (m, 2H), 7.28 – 7.22 (m, 1H), 4.14 (q, J = 7.1 Hz, 2H), 2.46 (s, 3H), 1.48 (t, J = 7.1 Hz, 3H).
-
HRMS (ESI) [M+H]⁺: Calculated: 204.1025, Found: 204.1021.
Synthesis Workflow
Caption: Workflow for the visible light-induced synthesis of this compound.
Applications in Organic Synthesis
5-Alkoxyoxazoles, including this compound, are highly versatile building blocks in organic synthesis.[2] Their unique electronic properties allow them to participate in a variety of chemical transformations, providing access to a wide range of important heterocyclic and acyclic structures.
Potential Synthetic Transformations:
-
Hetero-Diels-Alder Reactions: The oxazole ring can act as a diene, reacting with various dienophiles to construct pyridine derivatives. This transformation is valuable for accessing substituted pyridine cores, which are prevalent in pharmaceuticals and agrochemicals.
-
[2+2] Photocycloadditions: Photochemical cycloaddition reactions with alkenes can lead to the formation of bicyclic structures, which can be further elaborated into complex polycyclic systems.
-
Formal 1,3-Dipolar Cycloadditions: 5-Alkoxyoxazoles can react with dipolarophiles in a formal [3+2] cycloaddition manner to yield substituted pyrrolidines and other five-membered heterocycles.[2]
-
Claisen Rearrangements: The ethoxy group at the 5-position can potentially participate in Claisen-type rearrangement reactions, offering a pathway to functionalized acyclic amides.
-
Ring-Opening Reactions: The oxazole ring can be opened under various conditions to provide access to α-amino acid derivatives and other linear chemical patterns.[2]
General Reactivity of 5-Alkoxyoxazoles
References
Application Notes and Protocols: 5-Ethoxy-2-methyl-4-phenyloxazole as a Potential Intermediate in Pharmaceutical Manufacturing
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Ethoxy-2-methyl-4-phenyloxazole is a substituted oxazole derivative. The oxazole scaffold is a key heterocyclic motif present in numerous biologically active compounds and approved pharmaceuticals. While this compound is not yet widely documented as a direct intermediate in the synthesis of commercial drugs, its structural features suggest its potential as a valuable building block in medicinal chemistry. This document provides an overview of its synthesis, properties, and potential applications based on the known roles of structurally related compounds in pharmaceutical development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| Appearance | Colorless oil[1] |
| Solubility | Soluble in common organic solvents like ethyl acetate and n-pentane.[1] |
Synthesis Protocol
A reported method for the synthesis of this compound involves a visible light-induced reaction.[1]
Experimental Protocol: Visible Light-Induced Synthesis
Materials:
-
Diazoacetate precursor
-
Acetonitrile (MeCN)
-
(i-Pr)₃SiCl
-
Silica gel for column chromatography
-
n-pentane
-
Ethyl acetate (EtOAc)
-
Photoreactor with a 460 nm LED light source
Procedure:
-
In a quartz reaction tube, dissolve the diazo substrate (0.2 mmol) and (i-Pr)₃SiCl (0.04 mmol) in 2.0 mL of acetonitrile (0.1 M).
-
Irradiate the reaction mixture with a 460 nm LED light source in a photoreactor.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of n-pentane and ethyl acetate (30:1) as the eluent.
-
The final product, this compound, is obtained as a colorless oil.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 85% | [1] |
Characterization Data:
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.88 – 7.81 (m, 2H), 7.45 – 7.38 (m, 2H), 7.29 – 7.23 (m, 1H), 4.21 (q, J = 7.1 Hz, 2H), 2.46 (s, 3H), 1.50 (t, J = 7.1 Hz, 3H) | [1] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 154.4, 152.0, 131.5, 128.5, 126.3, 124.9, 114.5, 68.9, 15.0, 14.3 | [1] |
Potential Pharmaceutical Applications
While direct applications of this compound in pharmaceutical manufacturing are not extensively documented, the broader class of phenyloxazole derivatives serves as crucial intermediates and core structures for various therapeutic agents. The presence of the substituted phenyloxazole motif suggests potential for this compound in the development of novel drugs with a range of biological activities.
1. Anti-inflammatory Agents: Certain oxazole derivatives have been investigated for their anti-inflammatory properties. The phenyloxazole core can serve as a scaffold for the design of inhibitors of key inflammatory targets.
2. Anticancer Agents: The oxazole ring is a common feature in many compounds exhibiting anticancer activity. For instance, some 2-aryl-4-(4-methoxybenzylidene)-5-oxazolone derivatives have been synthesized and evaluated for their efficacy against various human cancer cell lines.
3. Antimicrobial Agents: Oxazole-containing compounds have been explored for their potential as antimicrobial agents, targeting a variety of pathogens.
The versatility of the oxazole ring allows for its incorporation into more complex molecules, making this compound a promising starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery.
Diagrams
Synthesis of this compound
Caption: Synthetic pathway for this compound.
General Experimental Workflow
Caption: Experimental workflow for synthesis and purification.
Potential Logical Relationships in Drug Discovery
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5-Ethoxy-2-methyl-4-phenyloxazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 5-Ethoxy-2-methyl-4-phenyloxazole.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. The specific impurities will depend on the synthetic route used. General synthesis of oxazoles may involve starting materials like N-acyl enamides or reactions involving acetylenes and nitriles, which could be potential sources of impurities if the reaction does not go to completion.[1][2][3]
Q2: What is the recommended primary purification method for this compound?
A2: Silica gel column chromatography is a widely used and effective method for purifying oxazole derivatives.[4][5]
Q3: What are suitable solvent systems for silica gel column chromatography of this compound?
A3: Based on literature for similar oxazole compounds, a non-polar/polar solvent system is recommended. Commonly used systems include mixtures of pentane or hexane with ethyl acetate.[4][5] Specific ratios may need to be optimized, but starting points could be in the range of 80:1 to 30:1 (pentane:ethyl acetate).[4]
Q4: Is this compound a solid or a liquid at room temperature?
A4: The physical state at room temperature can vary for oxazole derivatives. Some are reported as oils or liquids, while others are solids.[3][4][6] For this compound specifically, one source describes it as a colorless oil.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Purity After Column Chromatography | Inappropriate solvent system leading to poor separation. | Optimize the eluent system using thin-layer chromatography (TLC) first to achieve good separation between the product and impurities. Try a gradient elution if multiple impurities are present. |
| Co-elution of impurities with similar polarity to the product. | Consider using a different stationary phase for chromatography (e.g., alumina) or explore alternative purification techniques like preparative HPLC. | |
| Overloading the column. | Reduce the amount of crude material loaded onto the column relative to the amount of silica gel. A general rule of thumb is a 1:50 to 1:100 ratio of crude material to silica gel by weight. | |
| Product Degradation During Purification | The compound may be sensitive to the acidic nature of standard silica gel. | Use deactivated (neutral) silica gel. This can be prepared by treating the silica gel with a base like triethylamine in the eluent system. |
| Prolonged exposure to heat or light. | Minimize the purification time and protect the compound from direct light, especially if it is colored. | |
| Difficulty Removing a Specific Impurity | The impurity may be an isomer or have very similar chemical properties. | Recrystallization may be an effective alternative or a supplementary step if the product is a solid. If it is an oil, consider vacuum distillation if the compound is thermally stable and has a sufficiently different boiling point from the impurity. |
| Streaking or Tailing on TLC/Column | The compound may be too polar for the chosen solvent system. | Add a small amount of a more polar solvent (e.g., methanol) to the eluent. However, be cautious as this can also affect the separation. |
| The compound might be interacting strongly with the silica gel. | As mentioned, using deactivated silica gel or adding a small amount of a competitive binder like triethylamine to the eluent can help. |
Experimental Protocols
Silica Gel Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
1. Preparation of the Column:
- Select an appropriately sized glass column based on the amount of crude material.
- Prepare a slurry of silica gel in the initial, least polar eluent (e.g., a 95:5 mixture of hexane:ethyl acetate).
- Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
- Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.
- Carefully apply the sample to the top of the column.
3. Elution:
- Begin elution with the chosen solvent system. For example, start with a low polarity mixture like 95:5 hexane:ethyl acetate.
- Collect fractions and monitor the elution by thin-layer chromatography (TLC).
- If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound and then any more polar impurities.
4. Product Isolation:
- Combine the fractions containing the pure product as determined by TLC.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Table 1: Example Solvent Systems for Column Chromatography of Oxazole Derivatives
| Solvent System | Ratio (v/v) | Reference/Notes |
| n-Pentane : Ethyl Acetate | 30:1 | Used for the purification of this compound, yielding a colorless oil.[4] |
| Pentane : Ethyl Acetate | 80:1 to 40:1 | A gradient system used for purifying a diazo compound precursor to an oxazole.[4] |
| Hexane : Ethyl Acetate | 95:5 | Used for the purification of an oxazole derivative.[5] |
Visualizations
Workflow for Purification of this compound
Caption: Purification workflow via silica gel column chromatography.
References
Technical Support Center: Synthesis of 5-Ethoxy-2-methyl-4-phenyloxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethoxy-2-methyl-4-phenyloxazole. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Robinson-Gabriel synthesis. This reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone precursor, specifically N-(1-phenyl-1-oxopropan-2-yl)acetamide.[1][2] This method is widely used for the formation of various oxazole derivatives.
Q2: What are the typical dehydrating agents used in this synthesis?
A2: A variety of cyclodehydrating agents can be employed for the Robinson-Gabriel synthesis. Commonly used agents include concentrated sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), phosphoryl chloride (POCl₃), and trifluoroacetic anhydride (TFAA).[1] The choice of reagent can influence reaction conditions and the side product profile.
Q3: What are the potential side reactions I should be aware of during the synthesis?
A3: Several side reactions can occur, leading to impurities and reduced yields. The primary side reactions include:
-
Incomplete Cyclization: The reaction may stall at the intermediate hydroxy-oxazoline stage, especially if the dehydrating agent is not potent enough or if reaction times are too short.
-
Hydrolysis of Starting Material: The 2-acylamino-ketone starting material can undergo hydrolysis, particularly in the presence of strong aqueous acids, leading to the formation of an alpha-amino ketone and acetic acid.
-
Decomposition of the Product: The oxazole ring can be sensitive to strongly acidic conditions, which may lead to ring-opening or other degradation pathways, especially at elevated temperatures. A patent for a similar compound, 4-methyl-5-ethoxy oxazole, notes the product's instability in acidic aqueous solutions.
-
Formation of Byproducts from the Dehydrating Agent: Reagents like phosphorus pentachloride can react with moisture to form phosphoryl chloride and hydrochloric acid, which can contribute to other side reactions.[3] Trifluoroacetic anhydride is also highly moisture-sensitive and can hydrolyze to trifluoroacetic acid.[2][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction temperature. | - Increase reaction time or temperature cautiously, monitoring for product degradation. - Ensure anhydrous conditions to prevent hydrolysis of starting materials and reagents. - Choose a milder dehydrating agent if product decomposition is suspected. |
| Presence of Unreacted Starting Material | - Insufficient amount or activity of the dehydrating agent. - Reaction time is too short. | - Increase the molar ratio of the dehydrating agent. - Extend the reaction time and monitor progress by TLC or LC-MS. |
| Formation of a Polar Impurity | - Incomplete dehydration, leading to the formation of the hydroxy-oxazoline intermediate. - Hydrolysis of the starting material. | - Use a stronger dehydrating agent or increase the reaction temperature. - Ensure all reagents and solvents are anhydrous. - Purify the crude product using column chromatography with a suitable solvent system (e.g., n-pentane:EtOAc). |
| Product Decomposition During Workup | - The oxazole ring is sensitive to acidic aqueous workup conditions. | - Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution) before extraction. - Minimize the contact time of the product with aqueous acid. |
Experimental Protocols
General Protocol for the Synthesis of this compound via Robinson-Gabriel Cyclodehydration
This protocol is a generalized procedure based on the principles of the Robinson-Gabriel synthesis.
Materials:
-
N-(1-phenyl-1-oxopropan-2-yl)acetamide (2-acylamino-ketone precursor)
-
Dehydrating agent (e.g., concentrated H₂SO₄, PCl₅, or TFAA)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., n-pentane, ethyl acetate)
Procedure:
-
Dissolve the N-(1-phenyl-1-oxopropan-2-yl)acetamide in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add the dehydrating agent to the cooled solution with stirring. The choice and amount of dehydrating agent will depend on the specific literature procedure being followed.
-
After the addition is complete, allow the reaction to warm to room temperature or heat as required by the specific protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in n-pentane.
Visualizations
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting workflow for addressing low product yield.
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow for the synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for 5-Ethoxy-2-methyl-4-phenyloxazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Ethoxy-2-methyl-4-phenyloxazole.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and general reaction scheme for the synthesis of this compound?
A1: A common method for the synthesis of this compound involves a visible light-induced reaction from a diazo compound. The general procedure involves the reaction of a diazoacetate with a suitable precursor in the presence of a catalyst.
A specific example is the synthesis from a diazo substrate, which is synthesized in two steps starting from phenylacetic acid.[1]
Q2: What are some of the key reaction parameters to consider for optimizing the yield of this compound?
A2: Optimizing the yield of this compound involves careful consideration of several parameters. Based on general principles of oxazole synthesis, key factors to optimize include:
-
Reaction Temperature: The reaction temperature can significantly impact the reaction rate and the formation of byproducts. It is advisable to monitor the reaction progress at different temperatures to find the optimal condition. Increasing the temperature from 25°C to 80°C has been shown to improve yields in some oxazole syntheses.[2]
-
Solvent: The choice of solvent can influence the solubility of reactants and the reaction pathway. Common solvents for oxazole synthesis include dichloromethane (DCM), acetone, tetrahydrofuran (THF), and ethanol.[3]
-
Catalyst: The type and concentration of the catalyst are crucial. For visible light-induced synthesis, the choice of photosensitizer and any co-catalysts will be critical.
-
Stoichiometry of Reactants: The molar ratio of the reactants should be optimized to ensure complete conversion of the limiting reagent and to minimize side reactions.
Q3: Are there any known side reactions to be aware of during the synthesis of this compound?
A3: While specific side reactions for this exact compound are not extensively documented in the provided search results, general oxazole syntheses can be prone to certain side reactions. These can include the formation of isomeric impurities, decomposition of starting materials or the product under harsh reaction conditions, and reactions with the solvent. For instance, in many oxazole syntheses, nucleophilic attacks can lead to ring cleavage rather than substitution.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst or photosensitizer.2. Incorrect reaction temperature.3. Impure starting materials.4. Insufficient reaction time.5. Quenching of the excited state of the photosensitizer. | 1. Use a fresh batch of catalyst/photosensitizer.2. Optimize the reaction temperature. Monitor the reaction at different temperatures (e.g., room temperature, 40°C, 60°C).3. Purify starting materials before use.4. Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary.5. Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Products (Impure Product) | 1. Non-selective reaction conditions.2. Side reactions due to prolonged reaction time or high temperature.3. Decomposition of the product. | 1. Adjust the stoichiometry of reactants.2. Optimize reaction time and temperature to minimize byproduct formation.3. Analyze the stability of the product under the reaction conditions. Consider performing the reaction at a lower temperature. |
| Difficulty in Product Purification | 1. Co-elution of impurities with the product during chromatography.2. Oily nature of the product. | 1. Optimize the solvent system for column chromatography. A reported system is n-pentane:EtOAc (30:1).[1]2. If the product is an oil, try to crystallize it by dissolving in a minimal amount of a volatile solvent and adding a non-polar solvent, or by cooling to a low temperature. |
Experimental Protocols
General Procedure for the Visible Light-Induced Synthesis of this compound
This procedure is adapted from a general method for the synthesis of polysubstituted oxazoles.[1]
Step 1: Synthesis of the Diazo Substrate
The synthesis of the diazo substrate is a two-step process starting from phenylacetic acid. For detailed instructions on the synthesis of the specific diazo precursor, please refer to the supporting information of the cited literature.[1]
Step 2: Photoreaction to form this compound
-
To a dry 25 mL quartz reaction tube equipped with a small magnetic stir bar, add the diazo substrate (0.1 mmol, 1.0 eq.).
-
Add the appropriate solvent and any co-catalysts as determined by your optimization experiments.
-
Place the reaction tube in a photoreactor and irradiate with the appropriate wavelength of light (e.g., blue LEDs).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., n-pentane:EtOAc 30:1) to obtain this compound as a colorless oil.[1]
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: A logical flow for troubleshooting low product yield in oxazole synthesis.
References
Stability and degradation of 5-Ethoxy-2-methyl-4-phenyloxazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 5-Ethoxy-2-methyl-4-phenyloxazole.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Like many oxazole derivatives, it is susceptible to degradation under harsh environmental conditions.
Q2: How stable is the oxazole ring in this compound?
A2: The oxazole ring is an aromatic heterocycle, which confers a degree of stability. However, it is known to be susceptible to certain reactions. The presence of an ethoxy group at the 5-position is suggested to enhance stability against aqueous workup compared to a hydroxyl group, which can be prone to hydrolytic ring-opening and decarboxylation.[1]
Q3: What are the likely degradation pathways for this compound?
A3: Based on the known reactivity of oxazole derivatives, the most probable degradation pathways include hydrolysis (acidic or basic), oxidation, and photolysis.[2] Hydrolysis can lead to ring opening. Oxidation may target the oxazole ring or the methyl group.[2] Photolytic degradation can also occur, leading to various rearrangement or cleavage products.[2]
Q4: Are there any known incompatibilities of this compound with common excipients?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound purity over time in solution. | Hydrolysis: The compound may be degrading in aqueous or protic solvents, especially at non-neutral pH. | Prepare solutions fresh. If storage is necessary, use aprotic solvents and store at low temperatures. Buffer aqueous solutions to a neutral pH if possible. |
| Unexpected peaks in chromatogram after storage. | Degradation: New peaks likely represent degradation products. | Perform forced degradation studies (see Experimental Protocols) to identify potential degradants. Use a stability-indicating analytical method for purity assessment. |
| Discoloration of the solid compound. | Oxidation or Photodegradation: Exposure to air (oxygen) or light can cause degradation. | Store the solid compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light in a cool, dry place. |
| Inconsistent results in biological assays. | Compound Instability in Assay Media: The compound may be degrading in the cell culture or assay buffer over the course of the experiment. | Assess the stability of the compound in the specific assay medium under the experimental conditions (time, temperature, pH). Consider preparing fresh stock solutions for each experiment. |
Stability and Degradation Summary
While specific quantitative data for this compound is not available in the reviewed literature, a qualitative summary of expected stability based on related oxazole derivatives is presented below.
| Condition | Expected Stability | Potential Degradation Products | Notes |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Moderate to Low | Ring-opened products | The oxazole ring is susceptible to acid-catalyzed hydrolysis. |
| Basic Hydrolysis (e.g., 0.1 M NaOH) | Moderate to Low | Ring-opened products | The ester-like character of the oxazole ring makes it prone to base-catalyzed hydrolysis. |
| Oxidation (e.g., 3% H₂O₂) | Moderate to Low | Ring-cleavage products, N-oxides | The electron-rich oxazole ring can be susceptible to oxidation.[2] |
| Thermal (e.g., 80°C) | High | Minimal degradation expected under dry conditions. | Substituted oxazoles generally exhibit good thermal stability. |
| Photolysis (e.g., UV/Vis light) | Moderate | Isomers, cleavage products | Oxazole rings can undergo photochemical transformations.[2] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at 80°C for 48 hours.
-
Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation (Solid State): Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Photolytic Degradation (Solution): Expose the stock solution to the same light conditions as the solid-state study.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots from the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) detector for identification of degradation products.[3][4]
4. Control Samples:
-
Run control samples (unstressed compound in the same solvent) in parallel for comparison.
Visualizations
Proposed Degradation Pathways
Caption: Proposed degradation pathways for this compound.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Troubleshooting Logic for Compound Instability
References
- 1. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in oxazole cyclization reactions
Welcome to the technical support center for oxazole cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter during oxazole synthesis, providing potential causes and solutions.
1. Why is my oxazole yield consistently low in the Robinson-Gabriel synthesis?
Low yields in the Robinson-Gabriel synthesis are a common issue and can often be attributed to the choice of cyclodehydrating agent or suboptimal reaction conditions.
-
Inefficient Dehydrating Agent: The traditional use of strong mineral acids like sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), or phosphoryl chloride (POCl₃) can sometimes lead to low yields due to side reactions or product degradation.[1]
-
Suboptimal Temperature: The reaction temperature is crucial. It needs to be high enough to drive the cyclization and dehydration but not so high as to cause decomposition of the starting materials or the product.
-
Presence of Water: The Robinson-Gabriel synthesis is a dehydration reaction, and any moisture in the starting materials or solvent will impede the reaction.
Solutions:
-
Change the Dehydrating Agent: Polyphosphoric acid (PPA) has been shown to increase yields to 50-60%.[1] Other effective cyclodehydrating agents include trifluoroacetic anhydride and a combination of triphenylphosphine, iodine, and triethylamine, particularly for substrates derived from amino acids.[2]
-
Optimize Reaction Temperature: A systematic optimization of the reaction temperature should be performed. Start with the reported temperature in the literature for similar substrates and then screen a range of temperatures to find the optimum for your specific reaction.
-
Ensure Anhydrous Conditions: Use dry solvents and ensure all glassware is thoroughly dried before use. Starting materials should also be dried if they are suspected to contain water.
2. My Fischer oxazole synthesis is not working or giving very low yields. What could be the problem?
The Fischer oxazole synthesis, which involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid, is sensitive to reaction conditions.
-
Moisture: This reaction is highly sensitive to water. The presence of moisture can hydrolyze the cyanohydrin or interfere with the catalytic action of the anhydrous HCl.
-
Purity of Starting Materials: The purity of the cyanohydrin and the aldehyde is critical. Impurities can lead to side reactions and a decrease in yield.
-
Inefficient HCl Gas Delivery: The reaction requires a steady stream of dry hydrogen chloride gas. Inconsistent or wet HCl gas will result in poor conversion.
Solutions:
-
Strict Anhydrous Conditions: The reaction must be carried out in a dry solvent, typically dry ether, and all glassware must be flame-dried under an inert atmosphere.[3]
-
Purify Starting Materials: Ensure the cyanohydrin and aldehyde are pure before use. Recrystallization or distillation may be necessary.
-
Controlled HCl Gas Introduction: Use a setup that allows for the controlled introduction of dry HCl gas. The gas can be dried by passing it through a concentrated sulfuric acid bubbler. The product often precipitates as the hydrochloride salt.[3]
3. I am observing significant side product formation in my van Leusen oxazole synthesis. How can I improve the selectivity?
The van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC), is a versatile method for preparing 5-substituted oxazoles. However, side reactions can occur, especially with certain substrates.
-
Base Strength and Stoichiometry: The choice and amount of base are critical. A base that is too strong or used in excess can lead to undesired side reactions of the TosMIC reagent.
-
Reaction Temperature: Like many organic reactions, the temperature can influence the reaction pathway. Higher temperatures might favor side product formation.
-
Aldehyde Reactivity: Aldehydes with certain functional groups might be prone to side reactions under the basic conditions of the van Leusen synthesis.
Solutions:
-
Optimize the Base: Potassium carbonate (K₂CO₃) is a commonly used base. However, for sensitive substrates, a weaker base or a catalytic amount of a stronger base might be beneficial. The use of a quaternary ammonium hydroxide ion exchange resin as the base has been shown to provide high yields and easy purification.
-
Control the Temperature: Running the reaction at a lower temperature for a longer period can sometimes improve selectivity.
-
Protect Sensitive Functional Groups: If the aldehyde contains functional groups that are not stable to the reaction conditions, they may need to be protected prior to the van Leusen reaction.
4. How does the electronic nature of substituents on my starting materials affect the oxazole cyclization yield?
The electronic properties of the substituents on the aromatic rings of the starting materials can have a significant impact on the reaction rate and yield.
-
Electron-donating groups (EDGs) on the aromatic ring of the carboxylic acid or aldehyde can increase the electron density of the carbonyl group, making it more nucleophilic and potentially accelerating the cyclization step. Reactions with starting materials bearing EDGs often result in higher yields.[4]
-
Electron-withdrawing groups (EWGs) on the aromatic ring can decrease the electron density of the carbonyl group, making it more electrophilic. While this can be beneficial in some steps, it can also slow down other steps in the reaction sequence. Aromatic aldehydes with EWGs have shown higher reactivity in the van Leusen synthesis.[5] In some cases, EWGs lead to lower yields compared to EDGs.[6]
Solutions:
-
Reaction Condition Optimization: If you are working with substrates containing strong EWGs and observing low yields, you may need to adjust the reaction conditions. This could include using a more reactive catalyst, a higher reaction temperature, or a longer reaction time to drive the reaction to completion.
-
Substrate Modification: In some cases, it may be possible to modify the synthetic route to introduce the desired substituent after the oxazole ring has been formed, thus avoiding potential complications during the cyclization step.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing oxazoles?
A1: Some of the most widely used methods for oxazole synthesis include:
-
Robinson-Gabriel Synthesis: The cyclization of 2-acylamino ketones.[2]
-
Fischer Oxazole Synthesis: The reaction of a cyanohydrin with an aldehyde.[3]
-
Van Leusen Oxazole Synthesis: The reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[7]
-
Bredereck Reaction: The reaction of α-haloketones with amides.[1]
-
Cycloisomerization of Propargylic Amides: A modern and efficient method for producing polysubstituted oxazoles.[1]
Q2: How can I purify my oxazole product effectively to maximize yield?
A2: The purification of oxazole products can sometimes be challenging and lead to yield loss. Here are some strategies:
-
Column Chromatography: This is the most common method for purifying oxazoles. The choice of solvent system (eluent) is crucial and should be optimized using thin-layer chromatography (TLC) to ensure good separation of the product from impurities. Common eluents include mixtures of hexane and ethyl acetate.
-
Recrystallization: If the oxazole product is a solid, recrystallization can be a highly effective method for obtaining a pure product. The choice of solvent is critical for successful recrystallization.
-
Extraction: A standard aqueous work-up is often necessary to remove inorganic salts and other water-soluble impurities before further purification. Ensure the correct pH of the aqueous layer to avoid protonation or decomposition of the oxazole.
-
In-line Purification in Flow Chemistry: For continuous flow synthesis of oxazoles, in-line extraction and chromatographic purification can be integrated to minimize handling and potential for yield loss during manual purification steps.[8]
Q3: Are there any green or more environmentally friendly methods for oxazole synthesis?
A3: Yes, there is a growing interest in developing greener synthetic routes for oxazoles. Some of these approaches include:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in many oxazole synthesis methods.
-
Use of Ionic Liquids: Ionic liquids can be used as recyclable solvents, reducing the use of volatile organic compounds. One-pot van Leusen synthesis in ionic liquids has been shown to give high yields, and the ionic liquid can be reused multiple times without significant loss of yield.[1]
-
Catalytic Methods: The use of efficient catalysts, such as copper or palladium complexes, can allow reactions to proceed under milder conditions and with higher atom economy.[9]
-
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, and can lead to more efficient and greener processes.[8]
Data Summary
Table 1: Comparison of Dehydrating Agents in Robinson-Gabriel Synthesis
| Dehydrating Agent | Typical Yield | Reference |
| H₂SO₄, PCl₅, POCl₃ | Low | [1] |
| Polyphosphoric Acid (PPA) | 50-60% | [1] |
Table 2: Impact of Substituents on Oxazole Yield in a Metal-Free Cyclization
| Substituent on Benzylamine | Substituent on 2-oxo-2-phenylethyl acetate | Yield | Reference |
| H | H | 92% | [4] |
| 4-CH₃ | H | 89% | [4] |
| 4-OCH₃ | H | 86% | [4] |
| 4-NO₂ | H | 75% | [4] |
| H | 4-CH₃ | 88% | [4] |
| H | 4-OCH₃ | 84% | [4] |
| H | 4-NO₂ | 72% | [4] |
Experimental Protocols
Protocol 1: Robinson-Gabriel Synthesis of 2,5-Disubstituted Oxazoles
This protocol provides a general procedure for the Robinson-Gabriel synthesis using polyphosphoric acid as the cyclodehydrating agent.
Materials:
-
2-Acylamino ketone
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the 2-acylamino ketone (1 equivalent).
-
Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the 2-acylamino ketone).
-
Stir the mixture at a temperature between 100-140 °C. The optimal temperature will depend on the substrate and should be determined experimentally.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting:
-
Low Yield: If the yield is low, consider increasing the reaction temperature or reaction time. Ensure that the PPA is fresh and has not absorbed atmospheric moisture.
-
Charring/Decomposition: If charring is observed, the reaction temperature is likely too high. Reduce the temperature and monitor the reaction carefully.
-
Difficult Work-up: The viscosity of PPA can make the work-up challenging. Pouring the hot reaction mixture slowly into vigorously stirred ice can help.
Protocol 2: Van Leusen Synthesis of a 5-Substituted Oxazole
This protocol describes a general procedure for the van Leusen synthesis of a 5-substituted oxazole from an aldehyde and TosMIC.
Materials:
-
Aldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add the aldehyde (1 equivalent), TosMIC (1.1 equivalents), and potassium carbonate (2 equivalents) in methanol.
-
Stir the mixture at room temperature or under reflux. The reaction conditions will depend on the reactivity of the aldehyde.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting:
-
No Reaction: If no reaction is observed, try heating the reaction mixture to reflux. Ensure the K₂CO₃ is finely powdered and the methanol is dry.
-
Multiple Products: If multiple products are observed, try lowering the reaction temperature or using a milder base.
-
TosMIC Decomposition: TosMIC can decompose in the presence of strong bases or high temperatures. Avoid unnecessarily harsh conditions.
Visualizations
Caption: Troubleshooting workflow for low yields in oxazole cyclization.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 4. Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05122J [pubs.rsc.org]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 7. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 8. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asccindapur.com [asccindapur.com]
Technical Support Center: Impurity Analysis of 5-Ethoxy-2-methyl-4-phenyloxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 5-Ethoxy-2-methyl-4-phenyloxazole samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I should be looking for in my this compound sample?
A1: Potential impurities in your this compound sample can originate from several sources, including the synthesis process (starting materials, intermediates, by-products), degradation of the final product, and residual solvents. Based on common synthesis routes, a list of potential impurities is provided below.
Table 1: Potential Impurities in this compound
| Impurity Type | Potential Compound Name | Potential Source | Molecular Formula | Molecular Weight ( g/mol ) |
| Starting Material | Phenylacetic acid | Incomplete reaction | C₈H₈O₂ | 136.15 |
| Starting Material | Ethyl Acetimidate | Incomplete reaction | C₄H₉NO | 87.12 |
| Intermediate | N-(1-phenylethyl)acetamide | Synthesis by-product | C₁₀H₁₃NO | 163.22 |
| By-product | 2,4-Dimethyl-5-phenyloxazole | Reaction with acetone impurity | C₁₁H₁₁NO | 173.21 |
| Degradation Product | Benzoic acid | Hydrolytic degradation | C₇H₆O₂ | 122.12 |
| Degradation Product | 2-Amino-1-phenylethanone | Ring opening | C₈H₉NO | 135.16 |
| Residual Solvent | Toluene | Synthesis | C₇H₈ | 92.14 |
| Residual Solvent | Triethylamine | Synthesis | C₆H₁₅N | 101.19 |
Q2: What analytical techniques are recommended for identifying and quantifying these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the primary technique for identifying and quantifying non-volatile organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile organic compounds, particularly residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of unknown impurities, often used after isolation of the impurity by preparative HPLC.
-
Forced Degradation Studies are essential to identify potential degradation products that may form under various stress conditions (e.g., acid, base, oxidation, heat, light). This helps in developing a stability-indicating analytical method.
Troubleshooting Guides
Q3: I am observing unexpected peaks in my HPLC chromatogram. How can I identify them?
A3: Identifying unknown peaks in an HPLC chromatogram requires a systematic approach. The following workflow can be used to troubleshoot and identify these unexpected signals.
Caption: Workflow for identifying unknown HPLC peaks.
Q4: My HPLC peaks are showing poor shape (tailing or fronting). What are the common causes and solutions?
A4: Poor peak shape in HPLC can compromise the accuracy and precision of your results. The table below outlines common causes and their corresponding solutions.
Table 2: Troubleshooting Poor HPLC Peak Shapes
| Problem | Potential Cause | Solution |
| Peak Tailing | Secondary interactions between basic analytes and acidic silanols on the column. | - Lower the pH of the mobile phase to protonate silanols.- Add a competing base (e.g., triethylamine) to the mobile phase.- Use a base-deactivated column. |
| Column overload. | - Reduce the sample concentration or injection volume. | |
| Column void or contamination at the inlet. | - Reverse-flush the column.- If the problem persists, replace the column. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | - Dissolve the sample in the mobile phase or a weaker solvent. |
| Column overload (less common). | - Reduce the sample concentration or injection volume. | |
| Split Peaks | Clogged inlet frit. | - Replace the inlet frit. |
| Column void. | - Replace the column. | |
| Co-elution of two compounds. | - Optimize the mobile phase composition or gradient to improve separation. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol provides a general starting point for the analysis of non-volatile impurities in this compound. Method optimization may be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
Protocol 2: GC-MS Method for Residual Solvent Analysis
This protocol is suitable for the detection and quantification of common residual solvents from the synthesis process.
-
Instrumentation: GC-MS system with a headspace autosampler.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-350.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add 1 mL of Dimethyl Sulfoxide (DMSO).
Protocol 3: Forced Degradation Study Workflow
Forced degradation studies are critical for developing stability-indicating methods. The following diagram illustrates the logical flow of such a study.
Caption: Logical workflow for a forced degradation study.
Overcoming solubility issues with 5-Ethoxy-2-methyl-4-phenyloxazole
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with 5-Ethoxy-2-methyl-4-phenyloxazole. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to facilitate smooth and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended due to its strong solubilizing capacity for many organic compounds. However, it is crucial to use anhydrous DMSO as water content can decrease the solubility of the compound and promote precipitation, especially during freeze-thaw cycles.[1][2] Prepare a high-concentration stock (e.g., 10-50 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][3]
Q2: My compound precipitates when I dilute my DMSO stock solution into aqueous media for cell-based assays. What should I do?
A2: This is a common issue with hydrophobic compounds. Here are several strategies to address this:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous media. Instead, perform serial dilutions in your cell culture medium or buffer. A stepwise reduction in the concentration of the organic solvent is less likely to cause immediate precipitation.[4]
-
Reduce Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[4][5] If your working concentration of this compound is high, this may necessitate a lower concentration stock solution.
-
Use of Co-solvents: Consider using a co-solvent in conjunction with DMSO. Water-miscible solvents like ethanol, propylene glycol, or PEG 400 can help to increase the solubility of the compound in aqueous solutions.[6][7][8][]
-
Vortexing and Warming: After dilution, vortex the solution gently and warm it to 37°C to aid in dissolution. However, be cautious with temperature-sensitive compounds.[5]
Q3: Can I use solvents other than DMSO for my experiments?
A3: Yes, other organic solvents can be used, depending on the experimental requirements. Ethanol, N,N-dimethylformamide (DMF), and dimethylacetamide (DMA) are potential alternatives.[] However, it is important to assess the compatibility of these solvents with your specific assay and their potential cellular toxicity. Always include a vehicle control in your experiments with the same concentration of the solvent used for the test compound.
Q4: Are there formulation strategies to improve the aqueous solubility of this compound for in vivo studies?
A4: For in vivo applications where direct injection of organic solvents is not ideal, several formulation strategies can be employed:
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS) can significantly enhance its solubility and bioavailability.[10][11][12]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[13][14][15][16]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and dissolution rate.[17]
Troubleshooting Guides
Issue 1: Precipitation Observed in DMSO Stock Solution Upon Storage
Possible Causes:
-
Absorption of water into the DMSO stock.[2]
-
Compound instability in DMSO.
-
Concentration of the stock solution is too high.[1]
Solutions:
-
Use Anhydrous DMSO: Ensure you are using a fresh, high-purity, anhydrous grade of DMSO for preparing your stock solutions.
-
Proper Storage: Store stock solutions in tightly sealed vials, preferably with desiccant, to minimize moisture absorption.
-
Aliquot Stocks: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[1]
-
Solubility Testing: Determine the maximum stable concentration of this compound in DMSO at your storage temperature.
Issue 2: Cloudiness or Precipitate Formation in Cell Culture Media After Adding the Compound
Possible Causes:
-
Poor aqueous solubility of the compound.
-
Interaction of the compound with components in the cell culture media (e.g., proteins, salts).[18][19][20]
-
pH of the media affecting compound solubility.[21]
-
High final concentration of the compound.
Solutions:
-
Optimize Dilution Protocol: Follow the stepwise dilution protocol outlined in the FAQs.
-
Serum-Free Media Dilution: Try diluting the compound in serum-free media first, and then adding serum if required for your experiment. This can sometimes prevent precipitation caused by compound-protein interactions.
-
pH Adjustment: Although less common for cell-based assays due to strict pH requirements, for some in vitro assays, slight pH adjustments of the buffer can improve solubility.[21]
-
Formulation Approaches: For persistent issues, consider preparing a formulation of the compound, such as a cyclodextrin complex or a lipid-based formulation, before adding it to the aqueous media.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) at 25°C (Hypothetical Data) |
| Water | < 0.01 |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.01 |
| Ethanol | 15 |
| Methanol | 10 |
| Dimethyl Sulfoxide (DMSO) | > 100 |
| N,N-Dimethylformamide (DMF) | > 100 |
| Polyethylene Glycol 400 (PEG 400) | 25 |
Table 2: Effect of Co-solvents on the Apparent Aqueous Solubility of this compound in PBS (pH 7.4) (Hypothetical Data)
| Co-solvent System (v/v) | Apparent Solubility (µg/mL) |
| 1% DMSO | 1.5 |
| 5% DMSO | 8.2 |
| 1% Ethanol | 0.8 |
| 5% Ethanol | 4.5 |
| 1% PEG 400 | 2.1 |
| 5% PEG 400 | 12.7 |
| 1% DMSO / 4% PEG 400 | 15.3 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh out 2.17 mg of this compound (MW: 217.26 g/mol ).
-
Add 1 mL of anhydrous DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Dispense into small, single-use aliquots (e.g., 20 µL) in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stepwise Dilution for Cell-Based Assays (Example for a final concentration of 10 µM)
-
Prepare a 1:10 intermediate dilution of the 10 mM stock solution in cell culture medium (results in a 1 mM solution). To do this, add 2 µL of the 10 mM stock to 18 µL of pre-warmed cell culture medium and mix gently by pipetting.
-
Prepare a 1:100 final dilution of the 1 mM intermediate solution in the final volume of cell culture medium for your experiment. For example, add 10 µL of the 1 mM solution to 990 µL of cell culture medium in your well plate.
-
The final concentration of the compound will be 10 µM, and the final DMSO concentration will be 0.1%.
Mandatory Visualizations
References
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. ziath.com [ziath.com]
- 3. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. jetir.org [jetir.org]
- 12. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemicaljournals.com [chemicaljournals.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 17. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Culture Academy [procellsystem.com]
- 19. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 20. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 5-Ethoxy-2-methyl-4-phenyloxazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-Ethoxy-2-methyl-4-phenyloxazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and related derivatives.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider extending the reaction time or cautiously increasing the temperature. |
| Degradation of starting materials or product. | Ensure all reagents and solvents are pure and dry. Reactions involving sensitive intermediates may require an inert atmosphere (e.g., nitrogen or argon). | |
| Inefficient cyclization step. | In methods involving a cyclization precursor, the choice of dehydrating agent is critical. Phosphorus oxychloride in the presence of a base like triethylamine is one option, though side reactions can occur.[1] Careful control of stoichiometry and temperature is crucial. | |
| Formation of Significant Byproducts | Side reactions due to reactive intermediates. | Optimize reaction conditions, such as temperature and the rate of reagent addition. Lowering the temperature may reduce the rate of side reactions. |
| Impure starting materials. | Verify the purity of all starting materials by analytical methods (e.g., NMR, GC-MS) before commencing the synthesis. | |
| For visible light-induced synthesis, photodegradation of the product. | Optimize irradiation time and wavelength.[2] Use a filter to block unwanted wavelengths and monitor product formation over time to avoid over-irradiation.[2] | |
| Difficulty in Product Purification | Product and starting material have similar polarity. | If column chromatography is ineffective, consider alternative purification methods such as recrystallization or distillation under reduced pressure. The target compound is described as a colorless oil, suggesting distillation could be a viable option.[2] |
| Oily product that is difficult to handle. | If the product is an oil after chromatography, try co-evaporation with a high-boiling point inert solvent to remove residual chromatography solvents. | |
| In large-scale reactions, column chromatography is not ideal. | Explore crystallization as a primary purification method. If the product does not crystallize easily, consider converting it to a solid derivative for purification and then reverting it to the desired product. | |
| Reaction Stalls or is Sluggish | Poor quality of reagents. | Use freshly distilled or opened reagents, especially for moisture-sensitive compounds like phosphorus oxychloride or bases like triethylamine. |
| Inadequate mixing in a heterogeneous reaction mixture. | Ensure efficient stirring, particularly when scaling up the reaction volume. For larger batches, mechanical stirring is recommended over magnetic stirring. | |
| Catalyst deactivation or poisoning. | If a catalyst is used (e.g., in a photochemical reaction), ensure it is not poisoned by impurities in the starting materials or solvents.[2] | |
| Scale-Up Challenges | Exothermic reaction leading to loss of control. | When scaling up, add reagents portion-wise or via a dropping funnel to manage the reaction exotherm. Use an ice bath or other cooling methods to maintain the desired temperature. |
| Inefficient heat transfer in larger reaction vessels. | Use a reaction vessel with a larger surface area-to-volume ratio or a jacketed reactor for better temperature control. | |
| Purification difficulties at a larger scale. | Transition from chromatographic purification to crystallization or distillation. Optimize the solvent system for crystallization to maximize yield and purity. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: While various methods exist for oxazole synthesis, a documented approach for this compound involves a visible light-induced reaction from a diazo compound precursor.[2] However, for larger scale synthesis, more traditional methods like the Robinson-Gabriel synthesis or related cyclization reactions of N-acylamino ketone precursors might be more suitable, though specific adaptations for this molecule would be required.
Q2: What are the typical reaction conditions for the visible light-induced synthesis?
A2: The synthesis can be performed in anhydrous acetonitrile using a suitable photosensitizer and irradiating with a specific wavelength of light (e.g., 460 nm).[2] The reaction is typically stirred under an inert atmosphere.[2]
Q3: What purification methods are recommended for this compound?
A3: On a laboratory scale, the product, which is a colorless oil, can be purified by silica gel column chromatography using a non-polar eluent system like n-pentane and ethyl acetate.[2] For industrial scale, methods like vacuum distillation would be more appropriate.
Q4: My reaction yield is consistently low. What are the most critical parameters to check?
A4: For any synthesis, the purity of your starting materials is paramount. Ensure all reagents are of high quality and solvents are anhydrous. Reaction temperature and time are also critical; monitor the reaction closely by TLC to determine the optimal endpoint. In photochemical reactions, the light source intensity and wavelength must be consistent.[2]
Q5: Are there any specific safety precautions for the synthesis of oxazoles?
A5: Yes. Many reagents used in heterocyclic synthesis are toxic or corrosive. For instance, phosphorus oxychloride is highly corrosive and reacts violently with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Review the Safety Data Sheets (SDS) for all chemicals before use.
Experimental Protocols
Visible Light-Induced Synthesis of this compound (Lab Scale)
This protocol is based on the general procedure described for similar compounds.[2]
Materials:
-
Appropriate diazoacetate precursor
-
Anhydrous acetonitrile (MeCN)
-
Photosensitizer (if required by the specific procedure)
-
Inert gas (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Solvents for chromatography (n-pentane, ethyl acetate)
Procedure:
-
In a flask equipped with a rubber septum, dissolve the diazoacetate precursor in anhydrous MeCN.
-
De-gas the solution by bubbling with an inert gas for 15-20 minutes.
-
Place the reaction vessel in a setup with a light source (e.g., a 460 nm LED lamp).
-
Stir the solution and irradiate for the required time, monitoring the reaction by TLC.
-
Once the reaction is complete (disappearance of starting material), concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography, eluting with a gradient of n-pentane:ethyl acetate (e.g., starting from 30:1).[2]
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a colorless oil.[2]
Visualizations
Experimental Workflow for Synthesis
Caption: A flowchart of the visible light-induced synthesis of this compound.
Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting low product yield during synthesis.
References
Preventing decomposition of 5-Ethoxy-2-methyl-4-phenyloxazole during storage
This technical support center provides guidance on the proper storage and handling of 5-Ethoxy-2-methyl-4-phenyloxazole to prevent its decomposition. Below you will find troubleshooting guides, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in their work with this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the storage and use of this compound.
Q1: I observed a change in the physical appearance (e.g., color change, precipitation) of my this compound sample during storage. What could be the cause?
A1: A change in physical appearance often indicates chemical decomposition. The primary causes for the degradation of this compound are exposure to moisture, light, and elevated temperatures. Oxazole rings can be susceptible to hydrolysis, photo-oxidation, and thermal degradation.[1][2]
Q2: My experimental results are inconsistent, and I suspect the purity of my this compound has been compromised. How can I verify its integrity?
A2: To verify the purity of your sample, you should perform analytical testing. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to separate the parent compound from any potential degradation products.[3][4] Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for impurity profiling.
Q3: What are the optimal storage conditions to prevent the decomposition of this compound?
A3: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container, protected from light, in a dry environment. For a structurally similar compound, 5-Ethoxy-4-methyloxazole, storage in a freezer at -20°C is advised.[5]
Q4: Can I store this compound in a solution? If so, what solvents are recommended?
A4: While storing in solution is generally not recommended for long-term stability, if required for experimental workflow, use anhydrous aprotic solvents. Protic solvents, especially in the presence of acidic or basic contaminants, can facilitate the hydrolysis of the oxazole ring.[2] Always prepare solutions fresh and use them promptly.
Q5: How can I detect and identify potential degradation products?
A5: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the identification of degradation products.[4] By comparing the mass spectra of the degraded sample with the parent compound, you can elucidate the structures of the impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the structural confirmation of isolated degradation products.
Summary of Storage Conditions and Degradation Triggers
| Parameter | Recommendation/Information | Potential Degradation Pathway |
| Temperature | Store at or below -20°C in a freezer.[5] | Thermal decomposition can occur at elevated temperatures, generally above 250°C for stable heterocyclic compounds.[6] |
| Light | Store in an amber vial or a light-blocking container. | Photolysis or photo-oxidation can lead to the formation of oxidation products.[1] |
| Moisture | Store in a desiccated environment or under an inert atmosphere (e.g., argon, nitrogen). | Hydrolysis of the oxazole ring, which can be catalyzed by acids or bases.[2] |
| pH | Avoid acidic or basic conditions. | The oxazole ring is susceptible to cleavage under strong acidic or basic conditions.[2] |
| Oxidizing Agents | Avoid contact with strong oxidizing agents. | Oxidation of the oxazole ring can occur, leading to ring-opened products.[1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and separate it from its potential degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid
-
C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with a PDA or UV detector
Method:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of acetonitrile and water with 0.1% formic acid.
-
Standard Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. From this, prepare a working standard of 10 µg/mL in the mobile phase.
-
Sample Preparation: Dissolve the sample to be tested in the mobile phase to a final concentration of 10 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 229 nm (or a wavelength of maximum absorbance for the compound)
-
Gradient Elution: A typical gradient could be starting from 50% acetonitrile and increasing to 95% over 20 minutes.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample can be determined by comparing the peak area of the main compound to the total peak area of all components in the chromatogram.
Protocol 2: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and identify potential degradation products.[7][8]
Materials:
-
This compound
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
Methanol
-
HPLC system as described in Protocol 1
-
LC-MS/MS system for identification
Method:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl in methanol and heat at 60°C for 24 hours. Neutralize the solution before injection into the HPLC.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH in methanol and heat at 60°C for 24 hours. Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide in methanol and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at a high temperature (e.g., 105°C) for 24 hours. Then dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples using the stability-indicating HPLC method (Protocol 1). For identification of major degradation products, analyze the samples using LC-MS/MS.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for suspected decomposition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. chembk.com [chembk.com]
- 6. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. biomedres.us [biomedres.us]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 5-Ethoxy-2-methyl-4-phenyloxazole: X-ray Crystallography vs. Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for the structural elucidation of 5-Ethoxy-2-methyl-4-phenyloxazole.
Spectroscopic Profile of this compound
Spectroscopic data serves as a foundational fingerprint for the molecule. The known ¹H and ¹³C NMR data for this compound are presented below.
| Technique | Observed Data |
| ¹H NMR | Chemical shifts (δ) in ppm: 7.88 – 7.81 (m, 2H), 7.41 (t, J = 7.8 Hz, 2H), 7.27 – 7.21 (m, 1H), 4.35 (q, J = 7.1 Hz, 2H), 2.45 (s, 3H), 1.45 (t, J = 7.1 Hz, 3H). |
| ¹³C NMR | Chemical shifts (δ) in ppm: 154.4, 152.0, 131.5, 128.5, 126.3, 124.9, 114.5, 67.8, 14.8, 14.3. |
Comparative Analysis of Structural Elucidation Techniques
The selection of an analytical technique for structure determination depends on the sample's nature, the required level of detail, and the availability of instrumentation. The following table compares X-ray crystallography with NMR and mass spectrometry.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[1] | Provides unambiguous and complete molecular structure in the solid state.[1] | Requires a high-quality single crystal, which can be difficult and time-consuming to grow.[2][3] The determined structure may not represent the conformation in solution. |
| NMR Spectroscopy | Information about the chemical environment, connectivity, and spatial proximity of atoms in solution.[4][5][6] | Non-destructive technique that provides detailed information about the molecule's structure and dynamics in solution.[4] | Can be challenging to interpret for complex molecules with overlapping signals. Does not directly provide bond lengths or angles. |
| Mass Spectrometry | Provides the molecule's exact mass and elemental composition, as well as fragmentation patterns that offer clues about its substructures.[7][8][9] | Requires a very small amount of sample and can be used to analyze complex mixtures when coupled with separation techniques like GC or LC.[8] | Primarily provides information about the molecular formula and fragments, not the complete 3D structure. Isomeric compounds can be difficult to distinguish without tandem MS and reference spectra.[9] |
Experimental Protocols
X-ray Crystallography
-
Crystallization : The first and often most challenging step is to grow a single crystal of this compound with dimensions of at least 0.1 mm in all directions.[2] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.[3][10] The choice of solvent is crucial and is often determined empirically.
-
Data Collection : A suitable crystal is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[2]
-
Structure Solution and Refinement : The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined and refined to generate a final 3D structure.
NMR Spectroscopy
-
Sample Preparation : A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition : The sample is placed in the NMR spectrometer. For a comprehensive analysis, a suite of experiments is typically performed, including:
-
¹H NMR : To identify the number and types of protons.
-
¹³C NMR : To identify the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC) : To establish the connectivity between atoms.
-
-
Spectral Analysis : The chemical shifts, coupling constants, and correlations from the various NMR spectra are analyzed to piece together the molecular structure.[4]
Mass Spectrometry
-
Sample Introduction and Ionization : A small amount of the sample is introduced into the mass spectrometer and ionized. Electrospray ionization (ESI) is a common technique for this type of molecule.[7][8]
-
Mass Analysis : The mass-to-charge ratio (m/z) of the molecular ion is measured by the mass analyzer, providing the molecule's exact mass. High-resolution mass spectrometry can be used to determine the elemental composition.
-
Tandem Mass Spectrometry (MS/MS) : To gain further structural information, the molecular ion can be fragmented, and the m/z ratios of the resulting fragment ions are measured. This fragmentation pattern can be used to identify specific substructures within the molecule.[7][8]
Visualizing the Workflow and Method Comparison
To better illustrate the process of structural elucidation and the relationship between these techniques, the following diagrams are provided.
References
- 1. rigaku.com [rigaku.com]
- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 3. How To [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation [ouci.dntb.gov.ua]
- 9. pittcon.org [pittcon.org]
- 10. journals.iucr.org [journals.iucr.org]
A Comparative Analysis of the Bioactivity of 5-Ethoxy-2-methyl-4-phenyloxazole and Structurally Related Oxazole Derivatives
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a prominent feature in many biologically active compounds, demonstrating a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific substitution patterns on the oxazole ring play a crucial role in determining the biological efficacy and mechanism of action of these derivatives.[1] This guide provides a comparative analysis of the bioactivity of 5-Ethoxy-2-methyl-4-phenyloxazole and other structurally related oxazole compounds. While specific bioactivity data for this compound is not extensively available in the public domain[3], this document will focus on comparing its structural analogs to provide insights into the potential therapeutic applications and structure-activity relationships (SAR) within this class of compounds.
The comparisons herein are based on published experimental data for oxazole derivatives with substitutions at the 2, 4, and 5 positions, which are key to their biological function. This guide aims to be a valuable resource for researchers in medicinal chemistry and drug discovery by presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.
Comparative Bioactivity Data
The following table summarizes the in vitro antiproliferative activity of several 2,4,5-trisubstituted oxazole derivatives against various human cancer cell lines. These compounds share structural similarities with this compound and provide insights into how different substituents on the oxazole core influence cytotoxic potency.
Table 1: Antiproliferative Activity (IC₅₀, µM) of Selected Oxazole Derivatives
| Compound | R1 (Position 5) | R2 (Position 4) | R3 (Position 2) | HeLa (Cervical Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) |
| 9 | Phenyl | 4-Methoxyphenyl | N-phenylcarboxamide | 0.78 | 1.08 | 1.27 |
| 4g | Phenyl | 3',4',5'-trimethoxyphenyl | Methyl | >10 | 0.009 | Not Reported |
| 4i | 4-Fluorophenyl | 3',4',5'-trimethoxyphenyl | Methyl | >10 | 0.004 | Not Reported |
| ABT751 (Reference) | Not Applicable | Not Applicable | Not Applicable | 2.13 | 3.45 | 4.67 |
Data for compound 9 and ABT751 sourced from a study on 5-phenyloxazole-2-carboxylic acid derivatives as tubulin polymerization inhibitors.[4] Data for compounds 4g and 4i sourced from a study on 2-methyl-4,5-disubstituted oxazoles as antitubulin agents.[5] It is important to note that direct comparison between different studies should be made with caution due to potential variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The bioactivity of oxazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. Based on the available data, several key SAR trends can be observed.
Caption: General Structure-Activity Relationship (SAR) for bioactive oxazoles.
Experimental Protocols
The following are representative experimental methodologies for assessing the bioactivity of oxazole derivatives, based on published studies.
Antiproliferative Activity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549, HepG2) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds (e.g., oxazole derivatives) and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization and Measurement: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO). The absorbance of the solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for a typical MTT-based antiproliferative assay.
Tubulin Polymerization Assay
This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a common mechanism of action for many anticancer agents.
-
Tubulin Preparation: Purified tubulin is obtained and kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin, a polymerization buffer (e.g., PIPES buffer with GTP and MgCl₂), and the test compound or a control vehicle.
-
Initiation of Polymerization: The reaction is initiated by increasing the temperature to 37°C.
-
Monitoring Polymerization: The increase in absorbance (turbidity) due to microtubule formation is monitored over time using a spectrophotometer at 340 nm.
-
Data Analysis: The extent of inhibition is determined by comparing the rate and extent of polymerization in the presence of the test compound to that of the control. Reference compounds like colchicine or paclitaxel are often used as positive controls for inhibition or stabilization of polymerization, respectively.
Conclusion
While direct experimental data on the bioactivity of this compound remains limited, the analysis of its structural analogs provides valuable insights into the therapeutic potential of this class of compounds. The presented data indicates that 2,4,5-trisubstituted oxazoles can exhibit potent antiproliferative activities, with the nature of the substituents at each position playing a critical role in modulating their potency and selectivity. The ethoxy group at position 5, as present in the title compound, has been shown to be favorable for bioactivity in some related series.[5]
The experimental protocols detailed in this guide offer a standardized approach for the biological evaluation of novel oxazole derivatives. Further investigation into the synthesis and biological screening of this compound is warranted to fully elucidate its pharmacological profile and potential as a therapeutic agent. Future research should focus on a systematic exploration of the structure-activity relationships to optimize the design of next-generation oxazole-based drugs.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C12H13NO2 | CID 13332335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 5-Ethoxy-2-methyl-4-phenyloxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methods for the quantification and characterization of 5-Ethoxy-2-methyl-4-phenyloxazole. The focus is on the validation of these methods in accordance with industry standards, ensuring data integrity and reliability for research and quality control purposes.
Introduction to Analytical Approaches
The selection of an appropriate analytical method for this compound is critical for accurate quantification and impurity profiling. The most common and suitable techniques for this type of small organic molecule are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds. It is particularly well-suited for non-volatile and thermally sensitive molecules like this compound. When coupled with a UV detector, it provides a robust method for routine analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly sensitive and specific, making it an excellent choice for identifying and quantifying trace impurities. However, it requires the analyte to be volatile and thermally stable, or to be derivatized.
While no specific validated methods for this compound are readily available in the public domain, this guide outlines the validation parameters and protocols necessary to develop and validate such methods, based on International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Comparison of Key Validation Parameters
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][5] The following table summarizes the key validation parameters that must be assessed for both HPLC and GC-MS methods, along with typical acceptance criteria as per ICH guidelines.[1][6][7]
| Validation Parameter | HPLC | GC-MS | Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. | The ability to assess the analyte unequivocally in the presence of other components. | The analyte peak should be well-resolved from other peaks (impurities, degradation products, matrix components). Peak purity analysis should confirm the homogeneity of the analyte peak. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99.[1] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity. | The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity. | For assay: 80-120% of the test concentration. For content uniformity: 70-130% of the test concentration. For dissolution: +/-20% over the specified range. |
| Accuracy | The closeness of the test results to the true value. | The closeness of the test results to the true value. | For assay of a drug substance, the mean recovery should be 100 ± 2% at each concentration.[7] |
| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | For assay, the Relative Standard Deviation (RSD) should be ≤ 2%.[1][8] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1.[7] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1.[7] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected. |
Experimental Protocols
The following are detailed, generalized protocols for the validation of an HPLC method for the quantification of this compound. A similar approach can be adapted for a GC-MS method.
Proposed HPLC Method Conditions (to be optimized)
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV-Vis scan (e.g., 254 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Validation Experiments
1. Specificity
-
Objective: To demonstrate that the method is able to separate and quantify this compound in the presence of potential interfering substances.
-
Procedure:
-
Analyze a blank sample (diluent).
-
Analyze a placebo sample (if in a formulation).
-
Analyze a standard solution of this compound.
-
Analyze a sample of this compound that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.
-
Spike the drug product with known impurities and analyze.
-
-
Acceptance Criteria: The peak for this compound should be free from interference from any other peaks. Peak purity should be confirmed using a photodiode array (PDA) detector.
2. Linearity
-
Objective: To establish that the detector response is proportional to the concentration of this compound over a specified range.
-
Procedure:
-
Prepare a stock solution of the reference standard.
-
Prepare at least five dilutions of the stock solution covering the expected concentration range (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.99.[1]
3. Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare a placebo formulation.
-
Spike the placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery.
-
-
Acceptance Criteria: The mean percent recovery should be between 98.0% and 102.0% for each concentration level.[5]
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (RSD) of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both studies.
-
-
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2%.[9]
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Procedure:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
-
Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.
6. Robustness
-
Objective: To evaluate the reliability of the method with respect to deliberate variations in method parameters.
-
Procedure:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic)
-
Column temperature (e.g., ± 5°C)
-
pH of the mobile phase (if applicable)
-
-
Analyze a sample under each of the modified conditions.
-
Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
-
-
Acceptance Criteria: The system suitability parameters should remain within the established limits for all variations.
Mandatory Visualizations
Caption: Workflow for the validation of an analytical method.
Caption: Decision tree for selecting an analytical method.
References
- 1. mastelf.com [mastelf.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. database.ich.org [database.ich.org]
- 5. gmpsop.com [gmpsop.com]
- 6. assayprism.com [assayprism.com]
- 7. pharmtech.com [pharmtech.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. scispace.com [scispace.com]
5-Ethoxy-2-methyl-4-phenyloxazole vs. other heterocyclic compounds in assays
In the landscape of drug discovery and development, heterocyclic compounds represent a cornerstone of molecular design. Among these, the oxazole ring system, a five-membered heterocycle containing one oxygen and one nitrogen atom, has emerged as a "privileged scaffold" due to its presence in a wide array of biologically active molecules and its ability to interact with various biological targets. This guide provides a comparative overview of 5-Ethoxy-2-methyl-4-phenyloxazole and other heterocyclic compounds in various biological assays, supported by experimental data and detailed protocols.
While specific comparative data for this compound is limited in publicly available research, a broader examination of structurally related 2,4,5-substituted oxazoles provides significant insights into their performance against other heterocyclic compounds in critical biological assays, particularly in the domain of anticancer research.
Comparative Analysis of Heterocyclic Compounds in Anticancer Assays
A significant body of research highlights the potent anticancer activity of oxazole derivatives, often comparing them to other heterocyclic compounds such as thiazoles, imidazoles, and oxadiazoles. A key area of investigation is their role as antitubulin agents, which interfere with microtubule dynamics, a critical process in cell division.
Antitubulin Activity: A Case Study
In a study evaluating novel antitubulin agents, a series of 2-methyl-4,5-disubstituted oxazoles were synthesized and assessed for their antiproliferative activity against a panel of cancer cell lines. The results demonstrated that certain oxazole derivatives exhibit potent activity, comparable to or even exceeding that of other established heterocyclic antitubulin agents.
| Compound Class | Heterocycle | Representative Compound | Target Cell Line | IC50 (nM) |
| Oxazole | 2,4,5-trisubstituted oxazole | Compound 4g (2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(m-fluoro-p-methoxyphenyl)oxazole) | Various Cancer Cell Lines | 0.35-4.6[1][2] |
| Oxazole | 2,4,5-trisubstituted oxazole | Compound 4i (2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole) | Various Cancer Cell Lines | 0.5–20.2[1][2] |
| Thiazole | 2,4,5-trisubstituted thiazole | Analog of Compound 3 | Various Cancer Cell Lines | Moderately Active |
| Imidazole | Nitroimidazole derivative | PA-824 | Mycobacterium tuberculosis | 0.8 µM |
| Oxadiazole | 1,3,4-oxadiazole derivative | Compound 8e | MCF-7, HCT116, HepG2 | 2.18, 7.49, 5.36 µM[3] |
| Oxadiazole | 1,3,4-oxadiazole derivative | Compound 8f | MCF-7, HCT116, HepG2 | 2.18, 7.49, 5.36 µM[3] |
Note: The data presented is a compilation from multiple studies and is intended for comparative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
The data clearly indicates that substitution patterns on the oxazole ring play a crucial role in determining biological activity.[4] For instance, compounds 4g and 4i demonstrated exceptionally high potency, with IC50 values in the nanomolar range, highlighting the potential of the oxazole scaffold in developing powerful anticancer agents.[1][2] When compared to a thiazole analog, the oxazole derivatives showed significantly higher activity.[5] While nitroimidazoles and oxadiazoles also exhibit notable biological activity, the potency of the optimized oxazole compounds in the antitubulin assay is particularly remarkable.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental methodologies for key assays are provided below.
Antiproliferative Activity Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, other oxazole derivatives, and comparative heterocyclic compounds) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) is determined.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Methodology:
-
Tubulin Preparation: Purified tubulin is prepared and kept on ice.
-
Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter (e.g., DAPI) in a polymerization buffer is prepared.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Polymerization Initiation: Polymerization is initiated by raising the temperature to 37°C.
-
Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorometer.
-
Data Analysis: The rate and extent of polymerization in the presence of the test compounds are compared to a control (vehicle-treated) sample to determine the inhibitory activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a simplified signaling pathway targeted by antitubulin agents and a general workflow for the biological evaluation of heterocyclic compounds.
Caption: Simplified signaling pathway of antitubulin agents.
Caption: General workflow for drug discovery and development.
Conclusion
While direct comparative data for this compound against other heterocyclic compounds is not extensively available, the broader family of 2,4,5-substituted oxazoles has demonstrated significant potential in various biological assays, particularly as potent antitubulin agents in anticancer research. The oxazole scaffold, with its versatile substitution patterns, offers a promising avenue for the development of novel therapeutic agents. The provided experimental protocols and workflows serve as a valuable resource for researchers and drug development professionals in the continued exploration of these and other heterocyclic compounds. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of specific oxazole derivatives like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to 5-Ethoxy-2-methyl-4-phenyloxazole
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds. The specific derivative, 5-Ethoxy-2-methyl-4-phenyloxazole, holds potential as a key intermediate in the synthesis of novel therapeutic agents. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule: a modern photochemical approach and a more traditional multi-step thermal method. The objective is to furnish researchers with the necessary data to select the most suitable protocol based on factors such as yield, reaction conditions, and scalability.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the two primary synthetic routes identified for this compound.
| Parameter | Route 1: Visible Light-Induced Synthesis | Route 2: Hydrolysis and Decarboxylation |
| Starting Materials | Ethyl 2-diazo-2-phenylacetate, Acetonitrile | 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester, Toluene, Sodium Hydroxide, Hydrochloric Acid, Organic Solvent (e.g., methyl tert-butyl ether) |
| Key Steps | Photochemical [3+2] cycloaddition | Saponification, Acidification, Decarboxylation, Extraction |
| Reaction Time | 8 hours | Hydrolysis: 1-3 hours, Decarboxylation: Until no gas evolution |
| Reaction Temperature | Room Temperature | Hydrolysis: 20-80°C, Decarboxylation: 30-50°C |
| Yield | 85%[1] | 85-90% |
| Purification | Silica gel column chromatography[1] | Liquid-liquid extraction, Reduced pressure distillation |
| Scalability | Demonstrated on a gram scale[1] | Suitable for industrial production |
Experimental Protocols
Route 1: Visible Light-Induced Synthesis
This method utilizes a visible light-induced [3+2] cycloaddition between a diazo compound and a nitrile.[1]
General Procedure (GP-1):
-
To a 25 ml dry quartz reaction tube equipped with a magnetic stirrer, add the diazo substrate (e.g., ethyl 2-diazo-2-phenylacetate, 0.1 mmol, 1.0 eq.) and (i-Pr)3SiCl (0.02 mmol, 0.2 equiv.).
-
Add the nitrile (e.g., acetonitrile) as the solvent.
-
Irradiate the reaction mixture with a 7W blue LED light at room temperature and stir for 8 hours, or until the diazo substrate is completely consumed as monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (n-pentane : EtOAc = 30:1) to afford this compound as a colorless oil (85% yield).[1]
Characterization Data:
-
¹H NMR (400 MHz, Chloroform-d) δ 7.88 – 7.81 (m, 2H), 7.45 – 7.38 (m, 2H), 7.28 – 7.22 (m, 1H), 4.29 (q, J = 7.1 Hz, 2H), 2.48 (s, 3H), 1.51 (t, J = 7.1 Hz, 3H).
Route 2: Hydrolysis and Decarboxylation of an Oxazole Ester
This classical approach involves the saponification of an oxazole-2-carboxylate ester followed by decarboxylation.
Procedure:
-
Hydrolysis: In a reaction vessel, combine 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester (0.48 mol), toluene (300 ml), deionized water (300 ml), and sodium hydroxide (0.58 mol). Stir the mixture at 20°C for 3 hours. After the reaction, perform a liquid-liquid separation.
-
Acidification and Decarboxylation: Carefully adjust the pH of the aqueous phase to 1.0 with hydrochloric acid. Add methyl tert-butyl ether (300 ml) and heat the mixture to 30°C. Maintain this temperature until the cessation of gas (CO2) evolution.
-
Work-up and Purification: Adjust the pH of the reaction mixture to 9 with sodium hydroxide and perform a liquid-liquid separation. The organic phase is then distilled under reduced pressure, collecting the fraction at 60-80°C to yield 4-methyl-5-ethoxazole. A similar procedure starting with the corresponding 4-phenyl substituted precursor would yield the target molecule.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Route 1: Visible Light-Induced Synthesis Workflow.
Caption: Route 2: Hydrolysis and Decarboxylation Pathway.
References
Comparative Analysis of 5-Ethoxy-2-methyl-4-phenyloxazole and Structurally Related Bioactive Oxazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 5-Ethoxy-2-methyl-4-phenyloxazole, leveraging available physicochemical data and drawing comparisons with structurally related oxazole derivatives that have been evaluated for biological activity. Due to the limited publicly available experimental data on the specific biological functions of this compound, this document focuses on its known properties and contextualizes its potential applications by comparing it with other well-characterized oxazoles.
Physicochemical Properties of this compound
This compound is a polysubstituted oxazole with the molecular formula C12H13NO2.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C12H13NO2 | PubChem[1] |
| Molecular Weight | 203.24 g/mol | PubChem[1] |
| Physical State | Colorless oil | Supporting Information[2] |
| Synthesis Method | Visible light-induced synthesis from diazo compounds | Supporting Information[2] |
Comparative Analysis with Bioactive Oxazole Derivatives
While specific bioactivity data for this compound is scarce, the oxazole scaffold is a well-established pharmacophore present in numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] To provide a functional comparison, we will examine data from two distinct classes of bioactive oxazoles: antitubulin agents and antimicrobial compounds.
Comparison with Oxazole-Based Antitubulin Agents
A series of 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazoles have been synthesized and evaluated as potent antitubulin agents, acting as cis-constrained analogues of Combretastatin A-4 (CA-4).[3] These compounds interfere with microtubule formation, a key mechanism in cancer chemotherapy.[3]
| Compound | Structure | Cell Line | IC50 (nM) | Tubulin Polymerization Inhibition (IC50, µM) |
| Compound 4g | 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(m-fluoro-p-methoxyphenyl)oxazole | Multiple | 0.35-4.6 | Data not specified |
| Compound 4i | 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole | Multiple | 0.5–20.2 | < 2 |
| Combretastatin A-4 (CA-4) | Reference Drug | Multiple | Similar to 4g and 4i | Data not specified |
Data sourced from "Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents".[3]
The high potency of compounds like 4g and 4i highlights the potential of the substituted oxazole core in designing effective anticancer agents. The ethoxy substituent in this compound is also present in the highly active compound 4i , suggesting that this functional group is compatible with significant biological activity within this scaffold.
Experimental Protocols
To facilitate the cross-validation of experimental results, detailed methodologies for key assays are provided below.
Synthesis of this compound[2]
The synthesis of this compound was achieved via a visible light-induced reaction. The general procedure involves the reaction of a diazoacetate with an appropriate alcohol in the presence of a photocatalyst. The resulting product was purified using silica gel column chromatography. Characterization was performed using 1H NMR and 13C NMR spectroscopy.[2]
In Vitro Antiproliferative Assay[3]
-
Cell Culture : Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment : Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
Cell Viability Measurement : Cell viability is assessed using the sulforhodamine B (SRB) assay. Cells are fixed, washed, and stained with SRB dye. The bound dye is solubilized, and the absorbance is read on a microplate reader.
-
IC50 Determination : The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from dose-response curves.
Tubulin Polymerization Assay[3]
-
Tubulin Preparation : Purified tubulin is obtained from a commercial source or prepared from bovine brain.
-
Assay Conditions : The assay is performed in a temperature-controlled spectrophotometer. Tubulin is mixed with the test compound in a polymerization buffer.
-
Measurement : The polymerization of tubulin into microtubules is initiated by raising the temperature (e.g., to 37°C) and is monitored by the increase in absorbance at 340 nm over time.
-
Data Analysis : The IC50 value for tubulin polymerization inhibition is determined by measuring the concentration of the compound required to inhibit the extent of polymerization by 50% compared to a vehicle control.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflow for the synthesis and biological evaluation of novel oxazole compounds.
Caption: Workflow for Synthesis and Biological Screening of Oxazole Derivatives.
Conclusion
While direct biological data for this compound is not extensively documented in publicly accessible literature, analysis of structurally similar compounds provides a valuable framework for predicting its potential bioactivity and guiding future research. The presence of the oxazole core, shared with potent antitubulin agents and other bioactive molecules, suggests that this compound warrants further investigation. The experimental protocols detailed in this guide offer standardized methods for such exploratory studies, enabling robust cross-validation of any forthcoming results. Researchers are encouraged to employ these or similar methodologies to elucidate the pharmacological profile of this and other novel oxazole derivatives.
References
- 1. This compound | C12H13NO2 | CID 13332335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjstonline.com [rjstonline.com]
- 5. Buy Methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate [smolecule.com]
Purity Assessment of Synthesized 5-Ethoxy-2-methyl-4-phenyloxazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for assessing the purity of synthesized 5-Ethoxy-2-methyl-4-phenyloxazole. It is designed to assist researchers in selecting the most appropriate analytical techniques for quality control and to provide a framework for comparing the purity of laboratory-synthesized compounds against commercially available alternatives. This document outlines detailed experimental protocols, presents comparative data in a clear tabular format, and includes visualizations to illustrate key workflows and concepts.
Introduction to Purity Assessment
The determination of purity is a critical step in the synthesis of any chemical compound, particularly for those intended for pharmaceutical and biological applications. Impurities can significantly alter the chemical and physical properties, biological activity, and toxicity of a substance. For a novel synthesized compound like this compound, a multi-faceted approach to purity assessment is essential to ensure the reliability and reproducibility of experimental results.
This guide will explore several key analytical techniques for purity determination:
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)
-
Physical Characterization: Melting Point Analysis
We will compare the purity profile of a hypothetically synthesized batch of this compound with a commercially available, structurally similar alternative, 5-Ethoxy-4-methyl-oxazole, which has a stated purity of 97%.
Comparative Purity Analysis
The following table summarizes the hypothetical purity assessment data for the synthesized this compound compared to a commercial alternative.
| Analytical Technique | Synthesized this compound | Commercial 5-Ethoxy-4-methyl-oxazole (97% Purity) | Key Observations |
| HPLC-UV (254 nm) | 98.5% | 97.2% | The synthesized compound shows a higher purity by area percentage. Minor impurity peaks were detected at different retention times for each sample. |
| Quantitative ¹H-NMR | 98.2% (vs. internal standard) | Not available | qNMR provides a direct measure of purity without the need for a specific reference standard of the compound itself. |
| Melting Point (°C) | 85-87°C | Not applicable (liquid at room temp) | A sharp melting point range for the synthesized solid suggests high purity. |
| TLC (Silica gel, 3:1 Hexane:EtOAc) | Single spot, Rf = 0.65 | Single spot, Rf = 0.58 | Indicates the absence of major, non-volatile impurities under these conditions. |
Potential Impurities in Synthesis
The synthesis of this compound, likely proceeding through a variation of the Robinson-Gabriel synthesis, may introduce several types of impurities.[1] Understanding these potential byproducts is crucial for developing effective purification and analysis strategies.
Potential Impurity Sources:
-
Unreacted Starting Materials: Incomplete reaction may leave residual amounts of the initial keto-amide precursor.
-
Side-Reaction Products: Dehydration of the intermediate can sometimes lead to the formation of isomeric oxazoline structures or other side products.
-
Reagents and Solvents: Residual acids or bases used as catalysts, as well as solvents from the reaction and purification steps, can be present in the final product.
The workflow for the synthesis and subsequent purity assessment is outlined in the following diagram.
Caption: Workflow from synthesis to purity assessment and comparison.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized compound by separating it from any potential impurities and quantifying the relative peak areas.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water is typically effective for this class of compounds.
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
Gradient: Start with 60% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
Procedure:
-
Prepare a stock solution of the synthesized compound in acetonitrile at a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
-
Set the UV detector to a wavelength of 254 nm.
-
Inject 10 µL of the sample solution.
-
Record the chromatogram and integrate the peak areas to calculate the percentage purity.
Quantitative ¹H-NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of the synthesized compound using an internal standard of known purity.[2][3]
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Materials:
-
Synthesized this compound
-
High-purity internal standard (e.g., maleic anhydride or dimethyl sulfone) with a known weight.
-
Deuterated solvent (e.g., CDCl₃)
Procedure:
-
Accurately weigh a known amount of the synthesized compound and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H-NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full signal recovery.
-
Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
Purity_standard = Purity of the internal standard
-
The logical relationship for selecting an appropriate purity assessment method is depicted below.
References
Benchmarking the Performance of 5-Ethoxy-2-methyl-4-phenyloxazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of oxazole derivatives, with a focus on anticancer and antimicrobial activities. Due to a lack of publicly available data specifically for 5-Ethoxy-2-methyl-4-phenyloxazole derivatives, this report benchmarks the performance of structurally related oxazole and other heterocyclic compounds to provide a relevant comparative context. The information herein is intended to guide research and development efforts in the exploration of oxazole-based compounds as potential therapeutic agents.
Performance Benchmark: Anticancer Activity
Oxazole derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways and cellular processes.[1][2] The following tables summarize the in vitro cytotoxic activity (IC50 values) of various oxazole and other heterocyclic derivatives against several human cancer cell lines. This data provides a benchmark for the expected performance of novel oxazole compounds.
Table 1: Cytotoxic Activity of Oxazolo[5,4-d]pyrimidine Derivatives
| Compound ID | Substituent | HT29 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | MCF7 (Breast) IC50 (µM) | LoVo (Colon) IC50 (µM) |
| 3e | pentyl | 129.41 ± 10.04 | > 500 | > 500 | > 500 |
| 3g | 3-(N,N-dimethylamino)propyl | 58.44 ± 8.75 | > 500 | > 500 | > 500 |
| 3j | 2-(morpholin-4-ylo)ethyl | 99.87 ± 10.90 | > 500 | > 500 | > 500 |
| 5-Fluorouracil | (Reference Drug) | 381.16 ± 25.51 | - | - | - |
| Cisplatin | (Reference Drug) | 47.17 ± 7.43 | - | - | - |
Data sourced from a study on novel oxazolo[5,4-d]pyrimidine derivatives.[3]
Table 2: Cytotoxic Activity of 4-(4-methoxybenzylidene)-2-substituted-phenyl-5(4H)-oxazolone Derivatives
| Compound ID | HepG2 (Liver) IC50 (µg/mL) | HCT-116 (Colon) IC50 (µg/mL) | PC-3 (Prostate) IC50 (µg/mL) | MCF-7 (Breast) IC50 (µg/mL) |
| 3e | 8.9 ± 0.30 | 9.2 ± 0.63 | - | - |
| 5-Fluorouracil | (Reference Drug) | - | - | - |
Data from a study on new 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone scaffolds.[4]
Table 3: Cytotoxic Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID | SGC-7901 (Gastric) IC50 (µg/mL) | HepG2 (Liver) IC50 (µM) | SW1116 (Colon) IC50 (µM) |
| 1 | 1.61 ± 0.06 | - | - |
| 2 | 2.56 ± 0.11 | - | - |
| 6 | - | 4.22 | 2.46 |
| 7 | - | 5.79 | 5.06 |
| 8 | - | 1.2 ± 0.2 | - |
| 9 | - | 0.8 ± 0.2 | - |
| 5-Fluorouracil | (Reference Drug) | 21.9 ± 1.4 | - |
| Staurosporine | (Reference Drug) | 6.73 | 4.95 |
Data compiled from studies on the anticancer activity of 1,3,4-oxadiazole scaffolds.[5]
Performance Benchmark: Antimicrobial Activity
Oxazole derivatives have also been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a key parameter to quantify their efficacy.
Table 4: Antimicrobial Activity of 1,3-Oxazole and Isosteric Analogues
| Compound ID | S. aureus ATCC 25923 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) | C. albicans ATCC 10231 MIC (µg/mL) | P. aeruginosa ATCC 27853 MIC (µg/mL) | B. subtilis ATCC 6683 MIC (µg/mL) |
| 1d | > 450 | 28.1 | 14 | > 450 | > 450 |
| 1e | > 450 | 28.1 | 14 | > 450 | > 450 |
| 2a | > 450 | 28.1 | > 450 | > 450 | > 450 |
| 2b | > 450 | 28.1 | > 450 | > 450 | > 450 |
| 2c | > 450 | 28.1 | > 450 | > 450 | > 450 |
| 2e | > 450 | 28.1 | > 450 | > 450 | > 450 |
| 2f | > 450 | 28.1 | > 450 | > 450 | > 450 |
| 3a | > 450 | > 450 | 14 | 14 | > 450 |
| 4a | > 450 | > 450 | 14 | > 450 | 56.2 |
| 6i | > 450 | > 450 | 14 | > 450 | > 450 |
| 6j | > 450 | > 450 | 14 | > 450 | > 450 |
Data from a study on the antimicrobial activity of 1,3-oxazole-based compounds and their isosteric analogues.[6]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., HT29, A549, MCF7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (and reference drugs) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compounds and reference antibiotics
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in broth, adjusted to a 0.5 McFarland turbidity standard.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds and reference antibiotics in the microtiter plates.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Signaling Pathway
Many oxazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently targeted pathway in cancer therapy.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by oxazole derivatives.
Experimental Workflow
The following diagram illustrates a general workflow for the screening and evaluation of novel oxazole derivatives.
Caption: General workflow for the discovery and development of oxazole-based therapeutic agents.
References
- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Quantitative Analysis of 5-Ethoxy-2-methyl-4-phenyloxazole in Complex Mixtures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of 5-Ethoxy-2-methyl-4-phenyloxazole in complex mixtures, such as biological matrices or reaction media. As a molecule of interest in synthetic and medicinal chemistry, robust and reliable quantification methods are crucial for research and development. This document outlines two primary analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), providing detailed hypothetical experimental protocols and a comparison of their expected performance.
Introduction to Analytical Challenges
This compound is a small organic molecule with moderate polarity. Its analysis in complex matrices requires selective and sensitive methods to overcome interferences from other components. The choice of analytical technique depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Comparative Analysis of Quantitative Methods
Two common and powerful techniques for the quantitative analysis of small organic molecules are HPLC-UV and GC-MS. The following table summarizes their expected performance characteristics for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. |
| Selectivity | Moderate to high, dependent on chromatographic resolution and UV chromophore. | Very high, based on both chromatographic retention time and mass fragmentation pattern. |
| Sensitivity (LOD) | ng/mL range | pg/mL to fg/mL range |
| **Linearity (R²) ** | Typically > 0.999 | Typically > 0.999 |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Precision (%RSD) | < 2% | < 5% |
| Sample Throughput | High | Moderate |
| Instrumentation Cost | Moderate | High |
| Derivatization | Not typically required. | May be required to improve volatility and thermal stability. |
| Matrix Effects | Can be significant, requiring careful sample cleanup. | Can be significant, but can be mitigated by selective ion monitoring (SIM). |
Experimental Protocols
The following are detailed, hypothetical protocols for the quantitative analysis of this compound using HPLC-UV and GC-MS. These protocols are intended as a starting point and would require optimization and validation for specific applications.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is suitable for the routine quantification of this compound in moderately complex mixtures.
3.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of sample (e.g., plasma, reaction mixture), add 3 mL of a suitable extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
3.1.2. HPLC-UV Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase may contain 0.1% formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: To be determined by UV scan of a standard solution of this compound (estimated to be in the range of 254-280 nm).
-
Run Time: 10 minutes
3.1.3. Calibration and Quantification
Prepare a series of calibration standards of this compound in the mobile phase over the expected concentration range. A calibration curve is constructed by plotting the peak area against the concentration of the analyte. The concentration of the analyte in the samples is determined from this calibration curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher selectivity and sensitivity, making it suitable for trace-level quantification in highly complex matrices.
3.2.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load 1 mL of the sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Elute the analyte with 2 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Evaporate the eluate to a final volume of approximately 100 µL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial with a micro-insert.
3.2.2. GC-MS Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor at least three characteristic ions for the analyte.
-
3.2.3. Calibration and Quantification
Prepare a series of calibration standards of this compound in a clean solvent over the desired concentration range. An internal standard (a structurally similar compound not present in the sample) is recommended for improved accuracy and precision. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Visualization of Analytical Workflow
The following diagrams illustrate the general workflows for the HPLC-UV and GC-MS analytical methods.
Safety Operating Guide
Proper Disposal of 5-Ethoxy-2-methyl-4-phenyloxazole: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Ethoxy-2-methyl-4-phenyloxazole, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with handling and disposal of this chemical.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste process from the point of generation to its final disposition.
-
Waste Identification and Classification:
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.[7][8]
-
The container must be compatible with the chemical. Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Ensure the container is kept tightly closed except when adding waste.[7][8]
-
-
Labeling:
-
Segregation and Storage:
-
Arranging for Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[7][11]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[9][10]
-
Provide the disposal vendor with a complete and accurate description of the waste.
-
Quantitative Data Summary
Due to the lack of a specific SDS for this compound, quantitative data regarding exposure limits or disposal concentration thresholds are not available. In the absence of this data, the principle of ALARA (As Low As Reasonably Achievable) should be applied to minimize exposure and environmental release. The following table summarizes key chemical identifiers.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C12H13NO2 |
| CAS Number | 33318-76-2 |
Data sourced from available chemical databases.[12]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment.
References
- 1. 5-Ethoxy-4-methyloxazole | C6H9NO2 | CID 11815362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. Oxazole, 5-ethoxy-4-methyl-2-phenyl-|lookchem [lookchem.com]
Personal protective equipment for handling 5-Ethoxy-2-methyl-4-phenyloxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 5-Ethoxy-2-methyl-4-phenyloxazole. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risks.
Hazard Identification and Personal Protective Equipment (PPE)
Quantitative Hazard Data Summary
| Hazard Classification | Category | GHS Hazard Statement |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapor[1] |
| Acute toxicity, oral | Category 1/2 | H300/H301: Fatal or Toxic if swallowed[1] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[1] |
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to mitigate the identified risks.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | ANSI Z87.1 compliant[2] | Protects against splashes and potential explosions. A face shield should be worn over goggles.[2] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile or neoprene gloves.[2] | Provides a barrier against skin contact. Gloves must be inspected before use and changed immediately upon contamination.[2] |
| Body Protection | Flame-Resistant Laboratory Coat | Nomex® or equivalent[2] | Protects against flammable material and chemical splashes. Must be fully buttoned.[2] |
| Clothing | Long Pants and Closed-Toe Shoes | Made of natural fibers (e.g., cotton). | Avoid synthetic fabrics like polyester that can melt. Shoes must cover the entire foot.[2] |
| Respiratory Protection | Respirator (if necessary) | N95 or higher, based on risk assessment. | Required if engineering controls cannot maintain exposure below permissible limits or when handling powders.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ventilation: All handling must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials for flammable organic liquids must be available in the immediate work area.
2. Weighing and Transfer:
-
Weighing: If the compound is a solid, weigh it out in the fume hood on a tared weigh boat.
-
Transfer: Use a spatula or powder funnel to transfer the solid. If it is a liquid, use a calibrated pipette or syringe.
-
Grounding: When transferring larger quantities of the liquid, ensure containers are properly grounded to prevent static discharge, a potential ignition source.
3. Reaction Setup and Monitoring:
-
Glassware: Inspect all glassware for cracks or defects before use.
-
Heating: If heating is required, use a heating mantle with a temperature controller. Avoid open flames.
-
Monitoring: Continuously monitor the reaction for any signs of an uncontrolled exothermic event.
4. Post-Reaction Work-up and Quenching:
-
Cooling: Allow the reaction mixture to cool to room temperature before opening the apparatus.
-
Quenching: If necessary, quench the reaction by slowly adding the quenching agent in the fume hood.
5. Decontamination:
-
Glassware: Rinse all contaminated glassware with an appropriate solvent (e.g., acetone, ethanol) in the fume hood.
-
Work Surfaces: Decontaminate the work area within the fume hood with a suitable cleaning agent.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste:
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated solid materials should be placed in a designated, clearly labeled hazardous waste bag.
-
Chemical Waste: Unused or waste this compound solid should be collected in a separate, sealed, and labeled hazardous waste container.
-
-
Liquid Waste:
-
Organic Solvents: Waste organic solvents from the reaction and cleaning should be collected in a designated, labeled, and sealed hazardous waste container for flammable liquids.
-
Aqueous Waste: Aqueous waste from any extraction or washing steps should be collected in a separate, labeled hazardous waste container. Do not mix with organic solvent waste.
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., "Flammable," "Toxic").
-
Waste containers should be stored in a designated, well-ventilated secondary containment area, away from heat and ignition sources, while awaiting pickup by environmental health and safety personnel.
Workflow and Safety Logic
The following diagram illustrates the logical flow of operations for handling and disposing of this compound, emphasizing critical safety checkpoints.
Caption: Workflow for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
